2H-chromen-3-ylmethanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2H-chromen-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNZYYNUQDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380184 | |
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-61-2 | |
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2H-Chromen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2H-chromen-3-ylmethanol. Due to the limited availability of direct experimental data for this specific compound, this guide combines available database information with computationally predicted values to offer a valuable resource for research and development activities. The guide also outlines a plausible experimental protocol for its synthesis and characterization, and explores potential biological signaling pathways based on the activities of related 2H-chromene derivatives.
Physicochemical Data of this compound
The following table summarizes the key physicochemical properties of this compound (CAS No: 115822-61-2). It is important to note that while the molecular formula and weight are based on established data, other quantitative properties are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | (2H-Chromen-3-yl)methanol | [1] |
| CAS Number | 115822-61-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [1] |
| Predicted logP | 1.65 | Computationally Predicted |
| Predicted Melting Point | 65-70 °C | Computationally Predicted |
| Predicted Boiling Point | 295.5 °C at 760 mmHg | Computationally Predicted |
| Predicted Water Solubility | 2.15 g/L at 25 °C | Computationally Predicted |
| Predicted pKa (acidic) | 14.5 (alcoholic proton) | Computationally Predicted |
| Predicted pKa (basic) | -4.2 (pyran oxygen) | Computationally Predicted |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Materials:
-
2H-chromene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolution: Dissolve 2H-chromene-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution in small portions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Collect the fractions containing the desired product and remove the solvent to yield pure this compound.
General Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
Potential Biological Activity and Signaling Pathways
The 2H-chromene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] While the specific biological targets of this compound have not been elucidated, related compounds have been shown to interact with several key signaling molecules. These include acting as antagonists for the P2Y6 receptor, and as inhibitors of cholinesterases, cyclooxygenase-2 (COX-2), and lipoxygenases.
Potential P2Y6 Receptor Antagonism
The P2Y6 receptor, a G-protein coupled receptor, is activated by uridine diphosphate (UDP). Its activation is linked to various cellular processes, including inflammation and cell migration. Antagonism of this receptor is a potential therapeutic strategy for a range of diseases. The signaling cascade initiated by P2Y6 receptor activation typically involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various downstream cellular responses. A 2H-chromene derivative could potentially inhibit this pathway by blocking the binding of UDP to the P2Y6 receptor.
This guide serves as a foundational resource for researchers interested in this compound. The combination of available data, computational predictions, and proposed experimental methodologies provides a solid starting point for further investigation into the properties and potential applications of this compound. Experimental validation of the predicted data and biological activities is a crucial next step in fully characterizing this molecule.
References
An In-Depth Technical Guide to (2H-chromen-3-yl)methanol (CAS Number: 115822-61-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2H-chromen-3-yl)methanol, with the CAS number 115822-61-2, is a heterocyclic compound belonging to the chromene class of organic molecules. The chromene scaffold is a constituent of many natural products and has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the available information on (2H-chromen-3-yl)methanol, focusing on its chemical properties, potential synthesis, and the broader context of the biological activities of related chromene-containing compounds. While specific biological data for (2H-chromen-3-yl)methanol is not extensively available in the public domain, this guide aims to provide a foundational understanding for researchers interested in exploring its potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2H-chromen-3-yl)methanol is presented in the table below. This information has been compiled from various chemical supplier catalogs and databases.
| Property | Value |
| CAS Number | 115822-61-2 |
| IUPAC Name | (2H-chromen-3-yl)methanol |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| SMILES | OCc1cc2ccccc2Oc1 |
| Appearance | Not explicitly stated, likely a solid |
| Purity | Typically available at >95% or >97% from commercial suppliers.[1][2] |
Synthesis
-
Synthesis of the precursor, 2H-chromene-3-carbaldehyde.
-
Reduction of the aldehyde to the corresponding primary alcohol.
Step 1: Synthesis of 2H-chromene-3-carbaldehyde
The synthesis of 2H-chromene-3-carbaldehydes can be achieved through the reaction of salicylaldehydes with α,β-unsaturated aldehydes like acrolein. One documented method involves the reaction of a substituted salicylaldehyde with acrolein in the presence of a base such as potassium carbonate in a suitable solvent like dioxane, followed by heating under reflux.
Experimental Protocol: Synthesis of 8-methoxy-2H-chromene-3-carbaldehyde (Adaptable for unsubstituted analog)
This protocol for a substituted analog provides a template that could be adapted for the synthesis of the unsubstituted 2H-chromene-3-carbaldehyde.
-
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol)
-
Acrolein (840 mg, 15 mmol, excess)
-
Potassium carbonate (1.4 g, 10 mmol)
-
1,4-Dioxane (20 ml)
-
Diethyl ether
-
Iced water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde in 1,4-dioxane, add an excess amount of acrolein and potassium carbonate at room temperature.
-
Reflux the reaction mixture for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into iced water (40 ml).
-
Extract the aqueous mixture with diethyl ether (3 x 30 ml).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the residue by flash chromatography to yield the final product.
-
Step 2: Reduction of 2H-chromene-3-carbaldehyde to (2H-chromen-3-yl)methanol
The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. A general and efficient method for the reduction of aldehydes utilizes a cobalt-catalyzed hydroboration reaction.
Conceptual Experimental Protocol: Reduction of 2H-chromene-3-carbaldehyde
This conceptual protocol is based on a general method for cobalt-catalyzed aldehyde reduction and would require optimization for this specific substrate.
-
Materials:
-
2H-chromene-3-carbaldehyde
-
Pinacolborane
-
Cobalt pincer complex (catalyst)
-
Suitable solvent (e.g., THF)
-
Silica gel for hydrolysis
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2H-chromene-3-carbaldehyde in the chosen solvent.
-
Add the cobalt pincer complex catalyst.
-
Add pinacolborane to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform hydrolysis of the intermediate borate ester using silica gel to obtain the corresponding alcohol, (2H-chromen-3-yl)methanol.
-
Purify the product using column chromatography.
-
Synthesis Workflow Diagram
References
Technical Guide: 2H-Chromen-3-ylmethanol - Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2H-chromen-3-ylmethanol, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and key identifiers. A proposed synthetic route via the reduction of a suitable 2H-chromene precursor is outlined, supported by established chemical principles. While specific experimental data for this exact compound is limited in publicly available literature, this guide compiles relevant information on related structures to provide a foundational understanding for researchers.
Molecular Structure and Formula
This compound is a derivative of chromene, a benzopyran. The core structure consists of a dihydropyran ring fused to a benzene ring. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 3-position of the 2H-chromene ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2H-chromen-3-yl)methanol |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 115822-61-2 |
| SMILES | OCC1=CC2=CC=CC=C2OC1 |
Proposed Synthesis
A feasible and common method for the synthesis of this compound is the reduction of a carbonyl group at the 3-position of the 2H-chromene ring. Precursors such as 2H-chromene-3-carbaldehyde or 2H-chromene-3-carboxylic acid can be utilized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their derivatives to primary alcohols and is a suitable reagent for this transformation.[1][2][3][4][5][6]
Experimental Protocol: Reduction of 2H-Chromene-3-carboxylic Acid (Proposed)
Disclaimer: The following protocol is a generalized procedure based on established chemical literature for the reduction of carboxylic acids using LiAlH₄. It has not been specifically reported for 2H-chromene-3-carboxylic acid and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
2H-chromene-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.
-
Addition of Substrate: A solution of 2H-chromene-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This is a hazardous step due to the evolution of hydrogen gas.
-
Work-up: The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF or another suitable solvent.
-
Extraction: The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Data (Predicted and from Related Compounds)
Expected ¹H NMR (CDCl₃) signals:
-
Aromatic protons (4H): Multiplets in the range of δ 6.8-7.3 ppm.
-
Vinyl proton (1H): A singlet or a narrow multiplet for the proton at the 4-position, likely downfield.
-
Methylene protons of the pyran ring (2H): A singlet or an AB quartet for the -OCH₂- group.
-
Hydroxymethyl protons (2H): A doublet or singlet for the -CH₂OH group, with the coupling dependent on the exchange rate of the hydroxyl proton.
-
Hydroxyl proton (1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
Expected ¹³C NMR (CDCl₃) signals:
-
Aromatic carbons (6C): Signals in the range of δ 115-155 ppm.
-
Olefinic carbons (2C): Signals for C3 and C4 in the chromene ring.
-
Methylene carbon of the pyran ring (1C): A signal for the -OCH₂- group.
-
Hydroxymethyl carbon (1C): A signal for the -CH₂OH group, typically in the range of δ 60-70 ppm.
Visualization
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in various fields of chemical research. While detailed experimental and spectroscopic data are not extensively documented, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its properties and potential applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide on the Solubility and Stability of 2H-Chromen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and predicted properties concerning the solubility and stability of 2H-chromen-3-ylmethanol. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established scientific principles to provide a robust framework for researchers.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility and stability. Key identifiers for this compound are provided in the table below.
| Property | Value | Source |
| IUPAC Name | (2H-chromen-3-yl)methanol | [1] |
| CAS Number | 115822-61-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)OC=C(C2)CO | [1] |
Solubility Profile
Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of the polar hydroxyl group allows for some interaction with water, but the larger, nonpolar chromene ring system limits overall solubility. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the chromene ring. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound due to its ability to form hydrogen bonds. |
| Acetone | Moderately soluble | Acetone, a polar aprotic solvent, can engage in dipole-dipole interactions but cannot act as a hydrogen bond donor, which may result in slightly lower solubility compared to alcohols. |
| Dichloromethane | Moderately soluble | The polarity of dichloromethane is suitable for dissolving the chromene portion of the molecule. |
| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar hydroxyl group of this compound. |
Stability Profile and Forced Degradation Studies
The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2] While specific stability data for this compound is not published, a general approach to forced degradation can be outlined based on ICH guidelines.[3][4]
Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether linkage cleavage within the chromene ring, dehydration of the primary alcohol. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ring-opening of the pyran ring, potential oxidation of the alcohol. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the primary alcohol to an aldehyde or carboxylic acid, oxidation of the chromene ring. |
| Thermal Degradation | Solid-state at 80°C for 72 hours | Dehydration, polymerization, or rearrangement. |
| Photostability | Exposure to ICH-specified light conditions (UV and visible) | Photolytic cleavage of bonds, photo-oxidation. |
Experimental Protocols
Protocol 1: Synthesis of 2H-Chromene Derivatives
While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general and widely adopted method for the synthesis of 2H-chromenes involves the reaction of salicylaldehydes with various α,β-unsaturated compounds.[5] One common approach is the Wittig reaction or a related olefination reaction, followed by an intramolecular cyclization.
General Procedure:
-
Starting Materials: A substituted salicylaldehyde and a suitable phosphonium ylide (e.g., derived from (methoxymethyl)triphenylphosphonium chloride).
-
Reaction: The salicylaldehyde is reacted with the ylide in an appropriate solvent (e.g., THF, DMSO) in the presence of a base (e.g., n-butyllithium, sodium hydride) to form a vinyl ether intermediate.
-
Cyclization: The intermediate is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate an intramolecular hetero-Diels-Alder reaction or a similar cyclization to form the 2H-chromene ring.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Forced Degradation Study
The following is a generalized protocol for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, methanol, and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of chromene derivatives.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[6]
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Hypothetical Signaling Pathway
Given that many chromene derivatives exhibit biological activity, the following diagram illustrates a hypothetical signaling pathway where a 2H-chromene derivative might act as an inhibitor of a key signaling protein, a common mechanism for drug action.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 2H-chromene derivative.
References
- 1. (2H-CHROMEN-3-YL)METHANOL | CAS 115822-61-2 [matrix-fine-chemicals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
The Multifaceted Therapeutic Potential of 2H-Chromene Derivatives: A Comprehensive Review of Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold, a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its unique structural features have made it a versatile pharmacophore, leading to the development of numerous derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the anticancer, antimicrobial, and anti-inflammatory properties of 2H-chromene derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Anticancer Activity: Targeting Key Pathways in Malignancy
2H-chromene derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[1][2][3][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways implicated in tumor progression.[4][6][7]
Quantitative Anticancer Data
The anticancer efficacy of various 2H-chromene derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-4H-benzo[h]chromenes | MCF-7 | 0.8 - 1.4 | [2][5] |
| 2-Amino-4-aryl-4H-benzo[h]chromenes | HCT-116 | 0.7 - 3.0 | [2][5] |
| 2-Amino-4-aryl-4H-benzo[h]chromenes | HepG-2 | 0.8 - 1.4 | [2][5] |
| Flavanone-chromene hybrids | A549 | 1.08 - 2.42 | [5] |
| Oxime-based 2H-chromenes | A549 | Promising | [3] |
| Oxime-based 2H-chromenes | MCF-7 | Promising | [3] |
| Benzochromene derivatives | Various | 4.6 - 21.5 | [6] |
| 8-ethoxy-3-nitro-2H-chromene HDACIs | MCF-7, A549, PC3, HeLa, K562 | Nanomolar range | [1] |
| 2H-chromene-linked pyrimidine moieties | MCF-7, HCT-116, HepG-2 | 0.3 - 2.0 (µg/mL) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2H-chromene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2H-chromene derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, at a final concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity: A Promising Front against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2H-chromene derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.[8][9][10][11][12]
Quantitative Antimicrobial Data
The antimicrobial efficacy of 2H-chromene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus | 4 - 32 | [8] |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus epidermidis | 1 - 8 | [8] |
| 6-Bromo-2,2-dimethyl-2H-chromene derivatives | Escherichia coli | 20 | [9] |
| 6-Bromo-2,2-dimethyl-2H-chromene derivatives | Candida albicans | 5 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2H-chromene derivatives (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of the 2H-chromene derivatives in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2H-chromene derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14][15][16][17]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of 2H-chromenes can be quantified by measuring their ability to inhibit the production of inflammatory cytokines.
| Compound Type | Pro-inflammatory Mediator | Inhibition | Reference |
| Novel chromene derivatives | TNF-α | Significant | [14] |
| Coumarin-curcumin hybrids | TNF-α, IL-6, IL-1β | Significant | [17] |
| Phenylheptatriyne from Coreopsis lanceolata | TNF-α, IL-6 | Dose-dependent | [16] |
Experimental Protocol: ELISA for TNF-α and IL-6 Measurement
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.
Materials:
-
96-well ELISA plates pre-coated with anti-TNF-α or anti-IL-6 antibodies
-
Cell culture supernatants from stimulated macrophages (e.g., RAW 264.7) treated with 2H-chromene derivatives
-
Recombinant TNF-α and IL-6 standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of the recombinant TNF-α or IL-6. Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the wells of the pre-coated ELISA plate.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate several times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of 2H-chromene derivatives stem from their ability to interact with and modulate various intracellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, 2H-chromenes have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.
Caption: Anticancer mechanisms of 2H-chromene derivatives.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of 2H-chromene derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][18][19][20][21][22][23]
Caption: Anti-inflammatory mechanisms of 2H-chromene derivatives.
Structure-Activity Relationship (SAR)
The biological activity of 2H-chromene derivatives is significantly influenced by the nature and position of substituents on the chromene ring. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[7][24]
-
Anticancer Activity:
-
The presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group is often crucial for cytotoxic activity.[7]
-
Electron-donating groups at the 7-position of the chromene ring tend to enhance pharmacological activity, while electron-withdrawing groups can decrease it.[7]
-
Halogenation of the chromene scaffold can significantly impact anticancer potency.[1]
-
-
Antimicrobial Activity:
Conclusion
2H-chromene derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, makes them attractive candidates for further drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising findings into tangible therapeutic benefits.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Candida albicans and Staphylococcus aureus reciprocally promote their virulence factor secretion and pro-inflammatory effects [frontiersin.org]
- 12. Mixed Candida albicans–Staphylococcus aureus Biofilm Is Reduced by Light-Activated Nanocomposite with Phloxine B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The mechanism by which MEK/ERK regulates JNK and p38 activity in polyamine depleted IEC-6 cells during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Synthetic Guide to 2H-Chromen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-chromene is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The functionalization of the 2H-chromene core is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of a specific derivative, 2H-chromen-3-ylmethanol, and outlines a plausible synthetic route and general experimental protocols for its preparation and analysis.
Proposed Synthesis of this compound
A practical and efficient synthesis of this compound can be envisioned as a two-step process, commencing with the formation of the corresponding aldehyde followed by its selective reduction.
Step 1: Synthesis of 2H-chromene-3-carbaldehyde The initial step involves an oxa-Michael-Aldol condensation reaction between salicylaldehyde and acrolein. This method is a known route for the preparation of 3-substituted 2H-chromenes.
Step 2: Reduction to this compound The subsequent step is the selective 1,2-reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol. Reagents such as sodium borohydride, potentially in the presence of cerium(III) chloride (a Luche reduction), are well-suited for this transformation, minimizing the risk of 1,4-conjugate reduction.[1][2][3]
The proposed synthetic workflow is illustrated in the diagram below.
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | H-5, H-7 |
| ~6.85-6.95 | m | 2H | H-6, H-8 |
| ~6.70 | s | 1H | H-4 |
| ~4.95 | s | 2H | H-2 (CH₂) |
| ~4.25 | s | 2H | -CH₂OH |
| ~1.80 (variable) | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-8a |
| ~131.0 | C-7 |
| ~129.5 | C-5 |
| ~125.0 | C-3 |
| ~122.0 | C-4 |
| ~121.5 | C-4a |
| ~116.0 | C-8 |
| ~114.0 | C-6 |
| ~68.0 | C-2 |
| ~63.0 | -CH₂OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3080 - 3010 | Medium | Aromatic C-H Stretch |
| 2920 - 2850 | Medium | Aliphatic C-H Stretch |
| 1650 - 1630 | Medium | Alkene C=C Stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C Stretch |
| 1230 | Strong | Aryl Ether C-O Stretch |
| 1050 | Strong | Primary Alcohol C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Assignment |
| 162 | [M]⁺ (Molecular Ion) |
| 144 | [M - H₂O]⁺ |
| 131 | [M - CH₂OH]⁺ |
| 115 | [M - H₂O - CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.
4.1. Synthesis of 2H-chromene-3-carbaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2H-chromene-3-carbaldehyde.
4.2. Synthesis of this compound
-
Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H).[4]
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]
-
Integrate the ¹H NMR signals and determine the multiplicities of the peaks.
4.4. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4.5. Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Record the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.[8]
The general workflow for the characterization of the synthesized compound is depicted below.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
The Chromene Core: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Chromene and its derivatives represent a vast and structurally diverse group of heterocyclic compounds widely distributed in the natural world. Possessing a benzopyran core, these molecules have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of chromene compounds, detailed methodologies for their isolation and purification, and an exploration of the key signaling pathways they modulate.
Natural Abundance of Chromene Compounds
Chromenes are predominantly found in higher plants, fungi, and marine organisms. Their distribution spans across various plant families, with notable concentrations in the Asteraceae, Fabaceae, and Rutaceae families. The structural diversity of naturally occurring chromenes is vast, ranging from simple 2H- and 4H-chromenes to more complex derivatives like chromanones and coumarins. Below is a summary of representative chromene compounds isolated from various natural sources, along with their reported yields where available.
| Compound Class | Specific Compound(s) | Natural Source(s) | Plant Part(s) | Yield | References |
| Chromenes | Precocene I & Precocene II | Ageratum conyzoides | Aerial parts | 0.78 - 1.00 mg/g (Essential Oil) | |
| Malloapeltas C-H | Mallotus apelta | Leaves | Not specified | ||
| Bracteoline & Iso-bracteoline | Endlicheria bracteolata | Trunk wood | Not specified | ||
| Pterochromene L3 & L4 | Pteris ensiformis | Whole plant | Not specified | ||
| Chromanes | Koeberlinia Chromane | Koeberlinia spinosa | Whole plant | Not specified | |
| Chromones | Melachromone | Mallotus apelta | Twig | Not specified | [1] |
| Cedrelopsis grevei | Bark | Not specified |
Isolation and Purification: A Methodological Workflow
The isolation of chromene compounds from natural sources is a multi-step process that typically involves extraction, fractionation, and purification. A bioassay-guided approach is often employed to target compounds with specific biological activities.
A generalized experimental workflow for the isolation of chromene compounds.
Experimental Protocols
1. Extraction:
-
Maceration: The powdered plant material is soaked in a selected solvent (e.g., methanol, ethanol, or hexane) for a period of several days at room temperature with occasional agitation. The solvent is then filtered, and the process is repeated multiple times to ensure complete extraction. The combined filtrates are concentrated under reduced pressure to yield the crude extract.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble, and the solvent is continuously cycled through the sample, ensuring a thorough extraction of the desired compounds.
2. Fractionation using Column Chromatography:
Column chromatography is a fundamental technique for separating the crude extract into fractions of varying polarity.
-
Stationary Phase: Silica gel is the most commonly used adsorbent for the separation of chromenes due to its polarity and versatility. Sephadex LH-20 is another option, particularly for size-exclusion chromatography.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
Procedure:
-
A glass column is packed with a slurry of the stationary phase in the initial mobile phase.
-
The crude extract, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
-
The mobile phase is allowed to run through the column, and fractions are collected at the outlet.
-
The composition of the eluent is gradually changed to elute compounds with increasing polarity.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing chromene compounds.
-
3. Purification using Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a high-resolution technique used for the final purification of the target chromene compounds from the enriched fractions obtained from column chromatography.
-
Column: Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is non-polar, and the mobile phase is polar. Normal-phase columns can also be employed depending on the polarity of the target compound.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile) is typically used for reversed-phase HPLC. A gradient elution program is often necessary to achieve optimal separation.
-
Detection: A UV-Vis detector is commonly used to monitor the elution of compounds.
-
Procedure:
-
The enriched fraction is dissolved in a suitable solvent and injected into the preparative HPLC system.
-
The mobile phase is pumped through the column at a specific flow rate, and the eluent is monitored by the detector.
-
Fractions corresponding to the peaks of interest are collected.
-
The collected fractions are concentrated to yield the pure chromene compound.
-
4. Spectroscopic Characterization:
The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromene chromophore.
Modulation of Cellular Signaling Pathways
Many of the biological activities of chromene compounds are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Certain chromene derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
Inhibition of the NF-κB signaling pathway by certain chromene derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Some chromenes have been identified as inhibitors of specific kinases within this pathway.
Inhibition of the MAPK/ERK pathway by specific chromene compounds.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Certain chromene derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[2][3][4]
Induction of apoptosis by chromene derivatives via the intrinsic pathway.
Conclusion
The chromene scaffold represents a privileged structure in medicinal chemistry, with a rich and diverse natural distribution. The isolation and characterization of novel chromene compounds from natural sources continue to be a promising avenue for the discovery of new therapeutic agents. A thorough understanding of the methodologies for their isolation and the molecular mechanisms underlying their biological activities is essential for the successful development of chromene-based drugs. This guide provides a foundational framework for researchers and professionals in the field, highlighting the key aspects of natural product chemistry and pharmacology related to this important class of heterocyclic compounds.
References
- 1. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromene induces apoptosis via caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromene Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Pharmacological Activities of Chromene Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
The chromene scaffold, a benzopyran ring system, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of significant pharmacological interest.[1][2] This heterocyclic framework is a key constituent in compounds such as flavonoids, coumarins, and tocopherols, which are known for their diverse biological activities.[2][3] The inherent structural features of the chromene nucleus allow for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. These modifications can fine-tune the molecule's interaction with various biological targets, leading to a broad spectrum of pharmacological effects.[3] This technical guide provides an in-depth overview of the significant pharmacological activities of chromene derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity
Chromene derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][4][5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the disruption of microtubule dynamics.[4]
Mechanism of Action
The anticancer activity of chromene derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. Several studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways.[4] This is often accompanied by the modulation of key signaling molecules such as caspases and Bcl-2 family proteins. Furthermore, many chromene derivatives have been found to cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[4] Some chromene-based compounds, such as Crolibulin, are currently in clinical trials and are known to act as microtubule-destabilizing agents, leading to the disruption of the tumor vasculature.[1]
A key signaling pathway implicated in the anticancer effects of some chromene derivatives is the inhibition of Src kinases, which are often overexpressed in various cancers.[4] By targeting these kinases, chromene compounds can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.
Quantitative Data: Anticancer Activity of Chromene Derivatives
The following table summarizes the in vitro anticancer activity of selected chromene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Malloapelta C-H | TOV-21G (Ovarian) | 1.62 - 10.42 | [1] |
| Chromene Derivative 28 | Various | 1.78 - 5.47 | [1] |
| Chromene Derivative 31c | Various | 1.78 - 5.47 | [1] |
| Chromene Derivative 33 | Various | 1.78 - 5.47 | [1] |
| Chromene Derivative 126 | HCT-116 (Colon) | 1.7 | [1] |
| Chromene Derivative 177e | MCF-7 (Breast) | 2.7 | [1] |
| Chromene Derivative 177f | HCT-116 (Colon) | 0.2 | [1] |
| Chromene Derivative 177m | HepG-2 (Liver) | 0.4 | [1] |
| Dihydropyrano[3,2-c]chromene 4m | HT29 (Colon) | 45 | [6] |
| 2-Aminobenzochromene 5k | HT29 (Colon) | 47 | [6] |
Experimental Protocols
This protocol outlines the determination of cell viability upon treatment with chromene derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol describes the detection of apoptosis in cancer cells treated with chromene derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the chromene derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of chromene derivatives.
Anti-inflammatory Activity
Chromene derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for various inflammatory diseases.[2][7][8][9] Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediator production.
Mechanism of Action
A primary mechanism underlying the anti-inflammatory effects of chromene compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation and nuclear translocation of NF-κB, chromene derivatives can effectively suppress the inflammatory response.
Furthermore, some chromene derivatives have been shown to modulate the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[7][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. Inhibition of this pathway by chromene compounds leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Data: Anti-inflammatory Activity of Chromene Derivatives
The following table presents the in vitro anti-inflammatory activity of selected chromene derivatives, with data shown as IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
| Compound/Derivative | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| 4H-chromene 1b | Chondrocytes | Potent Inhibition | [8] |
| 4H-chromene 1c | Chondrocytes | Potent Inhibition | [8] |
| 4H-chromene 1h | Chondrocytes | Potent Inhibition | [8] |
| Chromeno[2,3-b]pyridine 2d | Chondrocytes | Potent Inhibition | [8] |
| 2-phenyl-4H-chromen-4-one 8 | RAW264.7 | Data not specified | [7][9] |
Experimental Protocols
This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 macrophage cells as an indicator of in vitro anti-inflammatory activity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chromene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
This in vivo protocol assesses the anti-inflammatory activity of chromene derivatives by measuring their ability to reduce paw edema induced by carrageenan in rats or mice.
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the chromene derivative or vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).
-
Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Signaling Pathway Visualization
Caption: Anti-inflammatory signaling pathways targeted by chromene derivatives.
Antimicrobial Activity
The chromene scaffold is a key structural motif in many compounds exhibiting broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11] The continuous emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents, and chromene derivatives represent a promising avenue of research.
Mechanism of Action
The antimicrobial mechanisms of chromene derivatives are varied. Some compounds are known to disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. Others have been shown to inhibit essential enzymes involved in bacterial metabolic pathways or interfere with nucleic acid synthesis. For instance, certain chromene derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.
Quantitative Data: Antimicrobial Activity of Chromene Derivatives
The following table summarizes the in vitro antimicrobial activity of selected chromene derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-Nitro-2H-chromene 5s | S. aureus | 4 | [12] |
| Halogenated 3-Nitro-2H-chromene 5s | S. epidermidis | 1-4 | [12] |
| Chromene derivative 3b | E. coli | Good activity | [11] |
| Chromene derivative 4a | S. aureus | Good activity | [11] |
| Chromene derivative 4b | P. aeruginosa | Very good activity | [11] |
Experimental Protocol
This protocol details the determination of the minimum inhibitory concentration (MIC) of chromene derivatives against bacterial strains using the broth microdilution method.
-
Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the chromene derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
Many chromene derivatives, particularly those containing phenolic hydroxyl groups, exhibit potent antioxidant properties.[13] They can effectively scavenge free radicals and protect cells from oxidative damage, which is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
Mechanism of Action
The antioxidant activity of chromene derivatives is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting chromenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The presence and position of electron-donating groups on the chromene ring can significantly enhance this antioxidant capacity.
Quantitative Data: Antioxidant Activity of Chromene Derivatives
The following table presents the in vitro antioxidant activity of selected chromene derivatives, with data shown as IC50 values for the scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | Reference |
| 4-hydroxy-chromene-2-one 2c | 4.9 (30 min) | [13] |
| 4-hydroxy-chromene-2-one 4c | 4.72 (30 min) | [13] |
| 4-hydroxy-chromene-2-one 6b | Potent scavenger | [14] |
| 2H-chromene 4j | Higher than ascorbic acid |
Experimental Protocol
This protocol describes a common method for evaluating the antioxidant activity of chromene derivatives based on their ability to scavenge the stable DPPH free radical.
-
Preparation of Solutions: Prepare a stock solution of the chromene derivative in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Assay Procedure: In a 96-well plate, add different concentrations of the chromene derivative to the wells. Add the DPPH solution to each well to initiate the reaction. Include a control (DPPH solution and solvent) and a blank (compound and solvent).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Antiviral Activity
Chromene derivatives have also been investigated for their antiviral properties against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus. Their ability to interfere with different stages of the viral life cycle makes them attractive candidates for the development of new antiviral drugs.
Mechanism of Action
The antiviral mechanisms of chromene derivatives can vary depending on the specific compound and the virus. Some derivatives have been shown to inhibit viral entry into host cells, while others can block viral replication by targeting key viral enzymes such as reverse transcriptase or protease. Additionally, some chromene compounds may exert their antiviral effects by modulating host cell factors that are essential for viral propagation.
Experimental Protocol
This protocol is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the chromene derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Neuroprotective Activity
Emerging evidence suggests that certain chromene derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The neuroprotective effects of chromene derivatives are often linked to their antioxidant and anti-inflammatory activities, as oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. Additionally, some chromene compounds have been shown to modulate specific signaling pathways involved in neuronal survival and plasticity. For example, the activation of the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway has been implicated in the neuroprotective effects of some chromene derivatives. This pathway plays a crucial role in promoting the expression of genes involved in neuronal survival and synaptic function.
Experimental Protocol
This protocol assesses the neuroprotective potential of chromene derivatives against glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromene derivative for a specific duration (e.g., 1-2 hours).
-
Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate for a defined period.
-
Cell Viability Assessment: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the chromene derivative compared to the glutamate-treated control and determine the EC50 value (the concentration that provides 50% of the maximum protection).
Signaling Pathway Visualization
Caption: Neuroprotective mechanisms of chromene derivatives.
Conclusion
The chromene scaffold represents a remarkably versatile and pharmacologically significant structural motif. The extensive research into its derivatives has unveiled a wide array of promising biological activities, including potent anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and neuroprotective effects. The ability to readily synthesize and modify the chromene core provides a powerful platform for the development of novel therapeutic agents with improved efficacy and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the chromene scaffold in the quest for new and effective medicines. Further investigation into the structure-activity relationships and mechanisms of action of chromene derivatives will undoubtedly lead to the discovery of new drug candidates to address a multitude of human diseases.
References
- 1. orientjchem.org [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2H-Chromene Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2H-chromene analogs, with a focus on their anticancer and P2Y6 receptor antagonist activities. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts in this area.
Anticancer Activity of 2H-Chromene Analogs
2H-chromene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The SAR studies reveal that the anticancer potency can be modulated by substitutions on both the chromene core and its appendages.[1][2]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 2H-chromene analogs against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | 15.3 | [2] |
| MDA-MB-231 (Breast Cancer) | 18.7 | [2] | |
| MCF-7 (Breast Cancer) | 12.5 | [2] | |
| Compound 2 | A549 (Lung Carcinoma) | 8.9 | [2] |
| MDA-MB-231 (Breast Cancer) | 11.2 | [2] | |
| MCF-7 (Breast Cancer) | 6.8 | [2] | |
| Compound 3 | A549 (Lung Carcinoma) | > 50 | [2] |
| MDA-MB-231 (Breast Cancer) | > 50 | [2] | |
| MCF-7 (Breast Cancer) | > 50 | [2] | |
| Compound 6o | Various | Comparable to Cisplatin | [1] |
SAR Insights:
-
Substitution at Position 2 and 6: The presence of a 6-bromo and a 2-methyl substituent on the chromene ring has been shown to have a positive effect on the growth inhibitory activity.[1]
-
Methylene-azolidinone Moiety: The nature of the azolidinone ring attached to the 3-position via a methylene linker influences cytotoxicity. Hydantoin derivatives, for instance, have shown promising results.[1]
-
Oxime Derivatives: Novel oxime-based chromene derivatives have been developed as potential anticancer agents, with some compounds showing promising antiproliferative effects against lung and breast cancer cell lines.[2]
Experimental Protocol: MTT Assay for Anticancer Drug Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
2H-chromene analogs
-
Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 2H-chromene analogs (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Apoptosis
Many 2H-chromene analogs exert their anticancer effects by inducing apoptosis (programmed cell death). The intrinsic pathway of apoptosis is a key mechanism involved.
P2Y6 Receptor Antagonism by 2H-Chromene Analogs
Certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in various physiological and pathological processes, including inflammation.[3]
Quantitative SAR Data: P2Y6 Receptor Antagonism
The following table presents the IC50 values for the inhibition of UDP-induced calcium mobilization in hP2Y6R-expressing astrocytoma cells by various 2H-chromene analogs.[3][4]
| Compound ID | Substitution at Position 6 | IC50 (µM) | Reference |
| 3 | Iodo | ~3-5 | [3] |
| 7 | Trimethylsilyl-ethynyl | < 1 | [3] |
| 8 | Triethylsilyl-ethynyl | < 1 | [3] |
| 14 | t-butyl prop-2-yn-1-ylcarbamate | ~1 | [3] |
| 16 | p-carboxyphenyl-ethynyl | ~1 | [3] |
| 25 | Cyano | > 10 | [3] |
SAR Insights:
-
Position 6 is Key for Derivatization: The 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold is amenable to substitution with various groups, including linear alkynes and extended amide chains, without significant loss of P2Y6R affinity.[3][4]
-
Bulky Silyl Groups Enhance Potency: The introduction of bulky trialkylsilyl-ethynyl groups at the 6-position, as seen in compounds 7 and 8, leads to a 3- to 5-fold increase in antagonistic affinity compared to the iodo-substituted reference compound 3.[3]
-
Chain Extension and Functionalization: Extending the alkyne chain with functional groups like carbamates and carboxyphenyl groups can maintain or even improve potency.[3]
-
Position 3 Substitutions: Replacement of the 3-nitro group with a carboxylic acid or ester group results in a loss of affinity, indicating the importance of the nitro group for P2Y6R antagonism.[4]
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist (UDP).
Materials:
-
hP2Y6R-expressing 1321N1 astrocytoma cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Uridine diphosphate (UDP)
-
2H-chromene analogs
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Seeding: Seed the hP2Y6R-expressing cells into the microplates and allow them to attach and grow to confluency.
-
Dye Loading: Remove the growth medium and load the cells with Fluo-4 AM in assay buffer containing Pluronic F-127 for 1 hour at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with different concentrations of the 2H-chromene analogs (or vehicle control) for 10-20 minutes.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Then, automatically add a fixed concentration of UDP (e.g., 100 nM) to each well and continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: The antagonistic activity is determined by the reduction in the UDP-induced calcium signal in the presence of the 2H-chromene analog. IC50 values are calculated from the concentration-response curves.
Signaling Pathway: P2Y6 Receptor
The P2Y6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Involvement in NF-κB Signaling
Some studies have suggested that 2H-chromene analogs can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.
Signaling Pathway: NF-κB
The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.
Conclusion
The 2H-chromene scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key structural features that can be optimized to enhance anticancer activity and P2Y6 receptor antagonism. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field, facilitating the design and evaluation of new 2H-chromene analogs with improved pharmacological profiles. Further investigation into the molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2H-Chromen-3-ylmethanol in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules. Its inherent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established it as a cornerstone in medicinal chemistry and drug discovery. Among the various functionalized chromene derivatives, 2H-chromen-3-ylmethanol has emerged as a pivotal intermediate, offering a versatile handle for the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a key building block in the development of novel therapeutic agents.
Synthesis of the Key Intermediate: this compound
The primary route to this compound involves the reduction of a corresponding 3-substituted precursor, typically a 3-formyl-2H-chromene or a 2H-chromene-3-carboxylic acid ester.
Workflow for the Synthesis of this compound
Caption: Synthesis pathways to this compound.
Experimental Protocol: Synthesis of 3-Formyl-2H-chromene
A common precursor, 3-formyl-2H-chromene, can be synthesized via a Baylis-Hillman type reaction between salicylaldehyde and acrolein.
-
Materials: Salicylaldehyde, Acrolein, 1,4-diazabicyclo[2.2.2]octane (DABCO), Acetonitrile.
-
Procedure: To a solution of salicylaldehyde (1.0 eq) in acetonitrile, DABCO (0.1 eq) is added. The mixture is stirred at room temperature, and acrolein (1.2 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-formyl-2H-chromene.
Experimental Protocol: Reduction to this compound
The reduction of the 3-formyl group is a critical step to yield the desired methanol intermediate.
-
Materials: 3-Formyl-2H-chromene, Sodium borohydride (NaBH₄), Methanol.
-
Procedure: 3-Formyl-2H-chromene (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
An alternative route involves the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, which can then be reduced to the desired alcohol. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported to yield salicylaldehyde azine and malonohydrazide as the main products[1].
Application of this compound as a Key Intermediate
The hydroxyl group of this compound provides a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.
Synthetic Utility of this compound
Caption: Synthetic transformations of this compound.
1. Synthesis of 3-(Halomethyl)-2H-chromenes:
The hydroxyl group can be readily converted to a leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-2H-chromene
-
Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Pyridine (catalytic amount).
-
Procedure: To a solution of this compound (1.0 eq) in dry DCM at 0 °C, a catalytic amount of pyridine is added. Thionyl chloride (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(chloromethyl)-2H-chromene.
2. Synthesis of 3-(Aminomethyl)-2H-chromenes:
The introduction of an aminomethyl group at the 3-position is a key step in the synthesis of many biologically active compounds. This can be achieved from the corresponding alcohol via a two-step process involving mesylation followed by nucleophilic substitution with an amine or through a Mitsunobu reaction. An efficient route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, highlighting a method to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold[2].
3. Synthesis of Ester Derivatives:
Esterification of this compound can be employed to generate prodrugs or to modify the pharmacokinetic properties of a lead compound.
Quantitative Data Summary
The efficiency of synthetic routes to 2H-chromene derivatives can be significantly influenced by the chosen methodology, with microwave-assisted synthesis often offering advantages in terms of reaction time and yield compared to conventional heating.
Table 1: Comparison of Synthetic Methods for 2H-Chromene Derivatives
| Product | Precursors | Catalyst/Conditions | Method | Time | Yield (%) | Reference |
| 2-Amino-4H-chromenes | Salicylaldehyde, Malononitrile, α-Naphthol | FeTiO₃ | Microwave (120 °C) | 3-5 min | High | [3] |
| 3-Cinnamoyl-2H-chromen-2-one | 3-Acetyl-2H-chromen-2-one, Benzaldehyde | Amberlyst 26A, Ethanol | Reflux (80 °C) | 5 h | 81 | [4] |
| 2-Aryl-3-nitro-2H-chromenes | Salicylaldehydes, β-Nitrostyrenes | L-proline | Room Temperature | Short | High | N/A |
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the synthesis of complex molecules with significant biological potential. Its straightforward preparation from readily available starting materials and the reactivity of its hydroxyl group allow for a wide range of chemical modifications. The ability to introduce diverse functionalities at the 3-position of the 2H-chromene scaffold through this key intermediate provides medicinal chemists with a powerful tool for the design and development of novel drug candidates. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the utilization of this compound in advancing research and development in the pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2H-Chromen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 2H-chromen-3-ylmethanol, a valuable heterocyclic scaffold in medicinal chemistry, starting from salicylaldehyde. The synthesis involves an initial Baylis-Hillman reaction to form the intermediate 2H-chromene-3-carbaldehyde, followed by a selective reduction to yield the target primary alcohol. This protocol is designed to be a practical guide for researchers in organic synthesis and drug development, offering clear methodologies and expected outcomes based on established chemical transformations.
Introduction
2H-chromenes are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive targets in drug discovery and development. The functionalization of the chromene ring, particularly at the 3-position with a hydroxymethyl group, provides a key handle for further molecular elaboration and the development of novel therapeutic agents.
This application note outlines a reliable two-step synthetic route for the preparation of this compound from readily available salicylaldehyde. The methodology is based on a sequence of a Baylis-Hillman reaction and a subsequent chemoselective reduction.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Baylis-Hillman Reaction. Salicylaldehyde reacts with acrolein in the presence of a base catalyst to yield 2H-chromene-3-carbaldehyde.
-
Step 2: Reduction. The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using a mild reducing agent.
Figure 1. Overall synthetic workflow for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis. The values are representative and may vary based on the specific reaction scale and purification efficiency.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Baylis-Hillman | Salicylaldehyde, Acrolein | K₂CO₃ | Dioxane | Reflux | 2 | 75-85 |
| 2 | Reduction | 2H-chromene-3-carbaldehyde | NaBH₄ | Methanol | 0 - RT | 1-2 | 85-95 |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2H-chromene-3-carbaldehyde
This procedure is adapted from a K₂CO₃-mediated tandem reaction of salicylaldehyde with acrolein.[1]
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in dioxane, add potassium carbonate (K₂CO₃, 1.5 eq).
-
To this stirred suspension, add acrolein (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2H-chromene-3-carbaldehyde as a pure compound.
Figure 2. Experimental workflow for the synthesis of 2H-chromene-3-carbaldehyde.
Step 2: Synthesis of this compound
This procedure utilizes a standard sodium borohydride reduction of an aldehyde to a primary alcohol.[2][3]
Procedure:
-
Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene derivatives, particularly 2H-isomers, are recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. These heterocyclic compounds are foundational to a multitude of natural products and synthetic molecules that exhibit a wide range of significant pharmacological activities. The biological versatility of 2H-chromenes, which includes potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has driven the development of efficient and sustainable synthetic methods.[1] Microwave-assisted organic synthesis has emerged as a powerful technique in this field, offering clear advantages over conventional heating methods.[1][2] This technology provides rapid and uniform heating, which leads to dramatically shorter reaction times, higher product yields, and often, improved purity.[1] These benefits are especially impactful for multicomponent reactions (MCRs), which are commonly used to synthesize complex libraries of chromene derivatives for biological screening.[1][3]
This document offers detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, with the goal of providing researchers with the practical knowledge to utilize this technology in their drug development work.
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The use of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently shown significant enhancements in reaction efficiency. The following tables summarize quantitative data from several studies, highlighting the advantages of microwave-assisted methods over traditional heating protocols.
Table 1: Synthesis of 2-Amino-4H-chromene Derivatives via a Three-Component Reaction
| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 96 |
| 2 | Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | 120 | 2 h | 75 |
| 3 | 4-Cl-Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 98 |
| 4 | 4-Cl-Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | 120 | 2.5 h | 78 |
| 5 | 4-Me-Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 4 min | 95 |
| 6 | 4-Me-Benzaldehyde | β-Naphthol | FeTiO₃ | Conventional | 120 | 3 h | 72 |
Data compiled from studies on ilmenite (FeTiO₃) catalyzed synthesis.[4]
Table 2: Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles
| Entry | Cycloalkanone | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclopentanone | Microwave | 120 | 8-10 min | 92 |
| 2 | Cyclopentanone | Conventional | Reflux | 4-6 h | 75 |
| 3 | Cyclohexanone | Microwave | 120 | 8-10 min | 95 |
| 4 | Cyclohexanone | Conventional | Reflux | 4-6 h | 80 |
Data compiled from a study on the synthesis of novel 2H-chromene derivatives.[5][6][7]
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.
Protocol 1: Solvent-Free Synthesis of 2-Amino-4H-chromene Derivatives using a Magnetic Catalyst
This protocol details a one-pot, three-component condensation reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol using ilmenite (FeTiO₃) as a recyclable magnetic catalyst under microwave irradiation.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α- or β-naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
-
External magnet
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Add ethanol to the reaction mixture and heat to dissolve the product.[1]
-
Separate the magnetic FeTiO₃ catalyst using an external magnet.[1]
-
Allow the ethanolic solution to cool to room temperature, which will induce crystallization of the product.[1]
-
Collect the pure product by filtration.
Protocol 2: Synthesis of Spiro-Chromene Derivatives in DMF
This protocol describes a one-pot, three-component microwave-assisted reaction for the synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene] derivatives.[6][7]
Materials:
-
6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)
-
Cyclohexanone or Cyclopentanone (1 mmol)
-
Malononitrile (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).[1]
-
Add 3-4 drops of glacial acetic acid to the mixture.[1]
-
Seal the vial and place it in the microwave reactor.
-
After completion, cool the reaction vial to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.[1]
Visualizations
The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.
Caption: General workflow for microwave-assisted synthesis.
Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.
Applications in Drug Discovery
The chromene scaffold is a key component in many compounds that demonstrate antibacterial and antifungal properties.[1] Microwave synthesis offers a method to efficiently create novel derivatives for screening against various pathogenic microbes. The speed and efficiency of microwave-assisted synthesis are particularly advantageous in generating large libraries of diverse chromene derivatives for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: One-Pot Synthesis of Substituted 2H-Chromenes
Introduction
2H-Chromenes (2H-1-benzopyrans) are a significant class of oxygen-containing heterocyclic compounds.[1] Their core structure is a prominent motif in a wide array of natural products, pharmaceuticals, and bioactive molecules, exhibiting diverse biological activities including anti-inflammatory, antioxidant, anti-HIV, and anti-cancer properties.[2][3] The development of efficient, cost-effective, and environmentally friendly synthetic methodologies for 2H-chromene derivatives is a key objective in medicinal and organic chemistry.[3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, lower costs, and simplified work-up procedures.[2][4] These protocols facilitate the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[4] This document outlines several effective one-pot protocols for the synthesis of substituted 2H-chromenes, providing detailed experimental procedures and comparative data for researchers in drug discovery and chemical biology.
Comparative Summary of One-Pot Protocols
The following table summarizes key quantitative data from various one-pot synthetic protocols for substituted 2H-chromenes, allowing for easy comparison of their efficiency and reaction conditions.
| Protocol / Method | Starting Materials | Catalyst / Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Gallium-Catalyzed Three-Component Coupling | 2-Naphthol, Benzaldehyde, Phenylacetylene | GaCl₃ (10 mol%) | Toluene | 110 | - | 75 | [3] |
| Potassium Vinyltrifluoroborate Annulation | Salicylaldehyde, Potassium vinyltrifluoroborate | Dibenzylamine (20 mol%) | DMF | 80 | 3 | 70–90 | [5] |
| Ecocatalysis with Biomass-Derived Lewis Acids | Phenols/Naphthols, Prenyl Acetate | Biomass-derived metallic elements (Lewis Acids) | - | - | - | 60–98 | [6] |
| Cobalt-Catalyzed Synthesis | Salicyl-N-tosylhydrazone, Terminal alkyne | [Co(II)(porphyrin)] | - | - | - | High | [1] |
| Gold-Catalyzed Cyclization of Propargyl Ethers | Aryl propargyl ethers | Ph₃PAuNTf₂ | - | 25 | - | Good-High | [1] |
Experimental Protocols
Protocol 1: Gallium-Catalyzed Three-Component Synthesis of 1,3-Diphenyl-3H-benzo[f]chromene
This protocol describes a multicomponent, one-pot approach for synthesizing naphthopyrans, a class of 2H-chromenes, using a gallium catalyst.[3]
Materials:
-
2-Naphthol
-
Benzaldehyde
-
Phenylacetylene
-
Gallium(III) chloride (GaCl₃)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-naphthol (1.0 mmol), benzaldehyde (1.0 mmol), and phenylacetylene (1.0 mmol).
-
Add anhydrous toluene as the solvent.
-
Add Gallium(III) chloride (GaCl₃, 10 mol%).
-
Heat the reaction mixture to 110 °C and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1,3-diphenyl-3H-benzo[f]chromene (75% yield).[3]
Protocol 2: Synthesis of 2-Substituted 2H-Chromenes via Potassium Vinyltrifluoroborate Annulation
This method provides a practical and highly efficient route to 2H-chromene derivatives using potassium vinyltrifluoroborates and a secondary amine catalyst.[5]
Materials:
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde)
-
Potassium vinyltrifluoroborate
-
Dibenzylamine
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, combine the salicylaldehyde derivative (1.0 mmol), potassium vinyltrifluoroborate (1.0 mmol), and dibenzylamine (0.20 mmol, 20 mol%).[5]
-
Add DMF as the solvent and stir the solution at 80 °C for 3 hours.[5]
-
Monitor the reaction via TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂, 2 x 10 mL).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[5]
-
Purify the resulting residue by flash column chromatography (hexane as eluent) to afford the pure 2-substituted 2H-chromene product.[5] Yields for this method are typically in the 70-90% range.[5]
Protocol 3: Green Synthesis of 2H-Chromenes using Ecocatalysis
This protocol utilizes the concept of ecocatalysis, where metallic elements phytoextracted by plants are used as a catalyst for chemical synthesis. This approach is particularly effective for producing natural insecticides like precocene I.[6]
Materials:
-
Substituted Phenol (e.g., 3,5-dimethoxyphenol)
-
α,α-dimethylpropargyl acetate (or other suitable prenylating agent)
-
Ecocatalyst (biomass from phytoextraction processes containing Lewis acidic metals)
Procedure:
-
The specific preparation of the ecocatalyst involves using biomass from plants grown in metal-polluted soils, which serve as a source of metallic Lewis acids.[6]
-
Combine the substituted phenol (1.0 equiv) and the prenylating agent in a reaction vessel.
-
Add the ecocatalyst to the mixture.
-
The reaction conditions (temperature, time, solvent) may vary depending on the specific substrate and catalyst batch. The methodology is noted for affording 2H-chromenes in good to excellent yields (60-98%).[6]
-
Following the reaction, the catalyst can be filtered off.
-
The filtrate is then worked up and purified using standard techniques such as extraction and column chromatography to isolate the target 2H-chromene.
-
Using this method, the natural insect growth regulator precocene I was synthesized with a 91% yield.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the generalized workflow and component relationships in the one-pot synthesis of 2H-chromenes.
Caption: Generalized experimental workflow for a one-pot synthesis of 2H-chromenes.
Caption: Logical relationship of components in a multicomponent one-pot 2H-chromene synthesis.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecocatalysis for 2H-chromenes synthesis: an integrated approach for phytomanagement of polluted ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 2H-Chromen-3-ylmethanol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. This application note explores the potential utility of 2H-chromen-3-ylmethanol as a versatile building block in MCRs for the rapid generation of diverse chemical libraries. While direct literature precedents for MCRs utilizing this compound are not abundant, its inherent structural features—a reactive allylic alcohol and an electron-rich vinyl ether moiety—suggest its applicability in a range of powerful transformations. This document provides a theoretical framework and practical protocols for analogous reactions, serving as a guide for researchers to unlock the synthetic potential of this promising substrate.
Introduction
The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and biologically active compounds. The functionalization of this core structure is of significant interest in drug discovery and development. This compound, possessing both a nucleophilic hydroxyl group and a reactive π-system, is an attractive yet underutilized starting material for the synthesis of complex chromene derivatives. Multi-component reactions, which combine three or more reactants in a one-pot synthesis, offer an efficient strategy for leveraging the dual reactivity of this molecule to build libraries of novel compounds.[1][2] This note will detail the synthesis of this compound and propose its application in two distinct MCRs: a Passerini-type reaction and a [4+2] cycloaddition.
Synthesis of this compound
The starting material, this compound, can be synthesized from readily available salicylaldehyde and acrolein, followed by reduction. A common route involves the Wittig reaction of salicylaldehyde with a suitable phosphonium ylide to introduce the three-carbon side chain, followed by cyclization and reduction of the resulting ester or aldehyde to the primary alcohol.
A representative synthetic approach is the annulative condensation of salicylaldehydes with acrylonitrile, mediated by a base like 4-dimethylaminopyridine (DMAP), to yield 3-cyano-2H-chromenes.[3] Subsequent reduction of the nitrile group can afford the corresponding amine, which can be further converted to the alcohol, or alternatively, a different synthetic route starting from a 3-formyl-2H-chromene and its reduction would yield the target alcohol.
Proposed Multi-Component Reaction Applications
Passerini-Type Three-Component Reaction (P-3CR)
The Passerini reaction is a classic MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[4] While aldehydes are the typical carbonyl component, alcohols can be used in an oxidative variant of the Passerini reaction.[5][6] Given that this compound is an allylic alcohol, it can be oxidized in situ to the corresponding aldehyde, which can then participate in a Passerini reaction.
This approach would allow for the introduction of three points of diversity around the chromene core in a single step, leading to a library of complex α-acyloxy amides.
Proposed Reaction Scheme:
Caption: Proposed workflow for a Passerini-type MCR.
Experimental Protocol (Analogous Oxidative Passerini Reaction):
This protocol is adapted from a known procedure using primary alcohols as aldehyde precursors.[5]
-
To a solution of the alcohol (1.0 mmol, 1.0 equiv) in toluene (0.4 mL), add the carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (2.5 mmol, 2.5 equiv).
-
Add CuCl₂ (0.15 mmol, 15 mol%), TEMPO (0.15 mmol, 15 mol%), and NaNO₂ (0.15 mmol, 15 mol%).
-
Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.
Table 1: Representative Yields for Oxidative Passerini Reaction of Alcohols [5]
| Alcohol | Carboxylic Acid | Isocyanide | Yield (%) |
| Benzyl alcohol | Acetic acid | tert-Butyl isocyanide | 85 |
| Cinnamyl alcohol | Benzoic acid | Cyclohexyl isocyanide | 78 |
| 1-Hexanol | Propionic acid | Benzyl isocyanide | 72 |
| (R)-1,2-O-Isopropylideneglycerol | 4-Nitrobenzoic acid | tert-Butyl isocyanide | 75 |
[4+2] Cycloaddition Reaction
The electron-rich double bond of the 2H-chromene core can act as a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction. A multi-component approach can be envisioned where a diene is generated in situ and subsequently reacts with this compound. This strategy would lead to the formation of complex, fused polycyclic systems. The hydroxyl group of the this compound could serve to direct the stereoselectivity of the cycloaddition.
Proposed Reaction Scheme:
Caption: Proposed workflow for a [4+2] cycloaddition MCR.
Experimental Protocol (Analogous [4+2] Cycloaddition):
This protocol is based on the synthesis of hexahydro-2H-chromenes via a tandem [4+2] cycloaddition sequence.[7]
-
To a solution of the chalcone (or other suitable Michael acceptor, 1.0 mmol) and an allenoate (1.2 mmol) in a suitable solvent (e.g., toluene, 2 mL) at room temperature, add a chiral amine catalyst (e.g., a derivative of β-isocupreidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours until the formation of the dihydropyran intermediate is complete (monitored by TLC).
-
To this mixture, add a dienophile (in this case, this compound would be the dienophile, 1.5 mmol) and heat the reaction to 80-110 °C for 24-48 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the hexahydro-2H-chromene product.
Table 2: Representative Yields for Tandem [4+2] Cycloaddition Reactions [7]
| Chalcone | Allenoate | Dienophile | Yield (%) | Diastereomeric Ratio |
| (E)-1,3-Diphenylprop-2-en-1-one | Ethyl 2,3-butadienoate | N-Phenylmaleimide | 95 | >20:1 |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Ethyl 2,3-butadienoate | N-Phenylmaleimide | 92 | >20:1 |
| (E)-3-Phenyl-1-(p-tolyl)prop-2-en-1-one | Ethyl 2,3-butadienoate | Dimethyl acetylenedicarboxylate | 88 | N/A |
Conclusion
This compound represents a promising, yet underexplored, building block for the construction of complex and diverse molecular scaffolds through multi-component reactions. The presence of both a nucleophilic hydroxyl group and an electron-rich dienophilic double bond within the same molecule opens up numerous possibilities for its application in powerful synthetic transformations such as the Passerini reaction and Diels-Alder cycloadditions. The proposed reaction schemes and analogous protocols provided in this application note offer a solid foundation for researchers to begin exploring the synthetic utility of this compound in their own drug discovery and development programs. The development of novel MCRs based on this versatile substrate has the potential to significantly accelerate the discovery of new bioactive chromene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2H-Chromene synthesis [organic-chemistry.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Mechanistically Inspired Route toward Hexahydro-2H-chromenes via Consecutive [4 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2H-Chromene Derivatives in Cancer Research: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data on the direct applications of 2H-chromen-3-ylmethanol in cancer research. The following application notes and protocols are therefore based on the broader class of 2H-chromene derivatives , which have shown significant potential as anticancer agents. These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the 2H-chromene scaffold.
Introduction
The 2H-chromene scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. In the context of oncology, derivatives of 2H-chromene have emerged as a promising class of compounds with potent antiproliferative, pro-apoptotic, and anti-metastatic properties. These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways involved in tumor growth and progression. This document provides an overview of the applications of 2H-chromene derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: In Vitro Anticancer Activity of 2H-Chromene Derivatives
The following tables summarize the in vitro anticancer activity of various 2H-chromene derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.
Table 1: Cytotoxic Activity of Dihydropyrazole-Linked 2H-Chromen Derivatives
| Compound | MGC-803 (Gastric) IC50 (μM) | Bcap-37 (Breast) IC50 (μM) | SGC-7901 (Gastric) IC50 (μM) | HepG2 (Liver) IC50 (μM) | hTERT IC50 (μM) |
| 4a | >50 | >50 | >50 | 9.83 ± 1.05 | - |
| 10a | 25.41 ± 1.25 | 31.52 ± 1.33 | 29.83 ± 1.29 | 6.24 ± 0.98 | 0.98 ± 0.11 |
Data sourced from a study on novel dihydropyrazole derivatives linked with 2H-chromen, which revealed potent inhibitory activity against the HepG2 cell line and telomerase.[1]
Table 2: Antiproliferative Activity of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) Analogs
| Compound | ZR-75-1 (Breast) ED50 (μM) | MDA-MB-231 (Breast) ED50 (μM) |
| 15 (4'-MeO) | 0.064 | 0.008 |
| 33 | 0.32 | 0.035 |
ED50 values represent the concentration required for 50% growth inhibition. These ATBO analogs demonstrated potent cytotoxic activity against various human tumor cell lines.[2]
Table 3: Growth Inhibition of Coumarin-Thiazole and Coumarin-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Growth Inhibition Percent (GIP) at 10⁻⁵M |
| 3a | Leukemia (Various) | 41.72 - 79.20% |
| 3b | Leukemia (Various) | 35.90 - 63.42% |
| 6 | Melanoma (MDA-MB-435) | -47.47% (Lethal) |
| 10a | Melanoma (MDA-MB-435) | 96.03% |
| 10b | Melanoma (MDA-MB-435) | -27.79% (Lethal) |
These derivatives of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed significant growth inhibition against a panel of 60 human cancer cell lines.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 2H-chromene derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 2H-chromene derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
2H-chromene derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the 2H-chromene derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of 2H-chromene derivatives on the expression levels of specific proteins involved in cancer-related signaling pathways.
Materials:
-
Cancer cells treated with 2H-chromene derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against β-catenin, p-p38, MMP-2, MMP-9)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
2H-chromene derivatives have been shown to interfere with several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
Certain 2H-chromene derivatives have been found to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is aberrantly activated in many cancers, leading to the transcription of genes that promote cell proliferation and survival.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a 2H-chromene derivative.
p38 MAPK Signaling Pathway and Metastasis
Some biscoumarin derivatives, which contain the 2H-chromen-2-one substructure, have been shown to inhibit cancer cell migration by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This leads to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are key enzymes in tumor invasion and metastasis.
Caption: Inhibition of the p38 MAPK pathway and cell migration by a biscoumarin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of 2H-chromene derivatives as potential anticancer agents.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2H-Chromene-3-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2H-chromene-3-carboxylate esters and their corresponding carboxylic acids, which are important scaffolds in medicinal chemistry and materials science. The protocols are based on established and modern synthetic methodologies, offering a range of approaches from classical condensation reactions to advanced transition-metal-catalyzed C-H activation.
Protocol 1: Knoevenagel Condensation for the Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxylate
This protocol describes a classic and widely used method for synthesizing coumarin-3-carboxylate esters, which are a subset of chromene derivatives. The reaction proceeds via a Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate, followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (5 mmol, 610 mg) and diethyl malonate (5 mmol, 800.8 mg).[1]
-
Solvent and Catalyst Addition: Add 70 mL of toluene to the flask, followed by 0.5 mL of piperidine and one drop of glacial acetic acid to catalyze the reaction.[1]
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water and alcohol formed during the reaction. Heat the mixture to reflux for approximately one hour.[1]
-
Work-up and Isolation: After the reaction is complete, remove the toluene by simple distillation. Cool the remaining residue in an ice bath to induce precipitation of the product.[1]
-
Purification: Filter the resulting solid and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent like methanol to obtain white crystals of ethyl 2-oxo-2H-chromene-3-carboxylate.[1][2]
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Toluene | 1 | 84 | [1] |
| 3-Ethoxysalicylaldehyde | Diethyl malonate | Piperidine | Ethanol | 3 | Not specified | [2] |
Diagram of Experimental Workflow:
Caption: Workflow for the Knoevenagel synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.
Protocol 2: Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3+3] Annulation
This protocol outlines a modern, one-pot synthesis of 2H-chromene-3-carboxylic acids via a rhodium(III)-catalyzed cascade reaction. This method utilizes N-phenoxyacetamides and methyleneoxetanones as starting materials, offering a highly efficient and atom-economical route.[3][4]
Experimental Protocol:
-
Reactant Preparation: In a reaction tube, combine N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (5 mol %), and CsOAc (1.5 equiv).[3][4]
-
Solvent Addition: Add MeCN (acetonitrile) as the solvent (1.0 mL).[4]
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 60 °C for the specified time (typically several hours, optimization may be required).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation and Purification: The product is typically isolated by column chromatography on silica gel. The exact eluent system will depend on the specific substrate used.
Data Presentation:
| N-Phenoxyacetamide Substituent | Methyleneoxetanone | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Ref. |
| Unsubstituted | Unsubstituted | 5 | CsOAc | MeCN | 60 | 84 | [3] |
| Electron-donating groups | Various | 5 | CsOAc | MeCN | 60 | 67-85 | [3][4] |
| Electron-withdrawing groups | Various | 5 | CsOAc | MeCN | 60 | 23-76 | [3][4] |
Diagram of Signaling Pathway (Proposed Mechanism):
Caption: Proposed mechanism for the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids.
Protocol 3: Three-Component Synthesis of Chromene-Thiazole Hybrids
This protocol describes an efficient one-pot, three-component reaction for the synthesis of functionalized chromene derivatives, specifically those fused or linked to a thiazole moiety. This approach is valuable for generating libraries of complex molecules with potential biological activity.[5]
Experimental Protocol:
-
Reaction Mixture: In a suitable reaction vessel, combine the appropriate salicylaldehyde (1 equiv), 2-cyanothioacetamide (1 equiv), and chloroacetone or a hydrazonyl chloride (1 equiv).[5]
-
Solvent and Catalyst: Add ethanol as the solvent and piperidine as a catalytic mediator.[5]
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 4–6 hours.[5]
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the target hybrid product. The specific work-up procedure may involve cooling, filtration, and washing.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Data Presentation:
| Aldehyde | Thioamide | Third Component | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Substituted Salicylaldehydes | 2-Cyanothioacetamide | Chloroacetone | Piperidine | Ethanol | 80 | 4-6 | 87-96 | [5] |
| Substituted Salicylaldehydes | 2-Cyanothioacetamide | Hydrazonyl Chlorides | Piperidine | Ethanol | 80 | 4-6 | 87-96 | [5] |
Diagram of Logical Relationship:
Caption: Logical workflow of the three-component synthesis of chromene-thiazole hybrids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2H-Chromen-3-ylmethanol as a Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2H-chromen-3-ylmethanol as a versatile precursor for the generation of diverse, biologically active heterocyclic compounds. The protocols and data presented herein are intended to facilitate the exploration of novel chemical entities with therapeutic potential in areas such as oncology and infectious diseases.
Introduction
The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties. This compound, in particular, serves as a valuable and reactive starting material for the synthesis of more complex heterocyclic systems. Its primary alcohol functionality allows for a variety of chemical transformations, paving the way for the construction of fused ring systems and other structurally diverse derivatives with promising anticancer and antimicrobial activities. This document outlines key synthetic strategies and biological data for heterocycles derived from this precursor.
Synthetic Pathways from this compound
A common and effective strategy for elaborating the this compound core involves an initial oxidation of the primary alcohol to the corresponding aldehyde. This reactive intermediate can then undergo a variety of multicomponent reactions to build complex heterocyclic architectures. One such prominent example is the synthesis of chromeno[4,3-b]quinolines.
Synthetic workflow for chromeno[4,3-b]quinolines.
Experimental Protocols
Protocol 1: Synthesis of Chromeno[4,3-b]quinolone Derivatives
This protocol describes a potential two-step synthesis of chromeno[4,3-b]quinolone derivatives, a class of compounds with noted biological activities, starting from this compound.
Step 1: Oxidation of this compound to 2H-Chromen-3-carbaldehyde
-
Materials: this compound, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Silica gel, Magnetic stirrer, Round-bottom flask, and Standard glassware for extraction and chromatography.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (for PCC) or quench with a saturated solution of sodium thiosulfate (for DMP).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2H-chromen-3-carbaldehyde.
-
Step 2: One-Pot Synthesis of Chromeno[4,3-b]quinolone Derivative
-
Materials: 2H-chromen-3-carbaldehyde, substituted aniline (e.g., 4-chloroaniline), dimedone, and ethylene glycol.
-
Procedure:
-
To a mixture of 2H-chromen-3-carbaldehyde (1 mmol) and the substituted aniline (1 mmol) in ethylene glycol (5 mL), add dimedone (1 mmol).
-
Heat the reaction mixture at 100 °C and monitor the progress by TLC.
-
After completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chromeno[4,3-b]quinolone derivative.
-
Bioactivity Data
The following tables summarize the reported biological activities of various heterocyclic compounds derived from 2H-chromene precursors.
Table 1: Anticancer Activity of 2H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HepG2 (Liver) | 5.23 ± 0.21 | [1] |
| 10a | HepG2 (Liver) | 2.56 ± 0.15 | [1] |
| Compound 2 | HT-29 (Colon) | > Doxorubicin | [2] |
| Compound 5 | HepG-2 (Liver) | > Doxorubicin | [2] |
| Compound 6 | MCF-7 (Breast) | > Doxorubicin | [2] |
| P-03 | A549 (Lung) | 13.5 | [3] |
Table 2: Antimicrobial Activity of 2H-Chromene Derivatives
| Compound ID | Microbial Strain | Activity | Reference |
| 10c | Various bacterial strains | Promising | [4] |
| 10e | Pseudomonas aeruginosa | Most active | [4] |
| General | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans | Moderate to good | [5][6] |
Mechanism of Action & Signaling Pathways
Certain bioactive heterocycles derived from 2H-chromene precursors have been shown to exert their anticancer effects through the modulation of specific signaling pathways. For instance, compound 10a , a dihydropyrazole derivative of 2H-chromene, has been reported to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers.
Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a highly adaptable precursor for the synthesis of a multitude of bioactive heterocyclic compounds. The straightforward conversion to its corresponding aldehyde opens up a rich area of chemical space for the development of novel therapeutic agents. The promising anticancer and antimicrobial activities exhibited by these derivatives warrant further investigation and optimization for drug discovery programs. The provided protocols and data serve as a foundation for researchers to explore this versatile chemical scaffold.
References
- 1. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.biust.ac.bw [research.biust.ac.bw]
- 6. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
Analytical Methods for the Quantification of 2H-Chromenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2H-chromenes, a class of heterocyclic compounds with diverse biological activities. The methodologies described herein are essential for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development for the accurate quantification of these compounds in various matrices, including plant extracts and biological samples.
Introduction to 2H-Chromene Quantification
2H-chromenes, also known as 2H-1-benzopyrans, are a significant class of oxygen-containing heterocyclic compounds found in a variety of natural products and synthetic molecules. Their diverse pharmacological properties necessitate robust and reliable analytical methods for their quantification. This is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. The primary analytical techniques employed for the quantification of 2H-chromenes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC) for 2H-Chromene Analysis
HPLC is a widely used technique for the separation and quantification of 2H-chromenes due to its high resolution, sensitivity, and applicability to a wide range of compounds.
Application Note:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of 2H-chromenes, which are typically non-polar to moderately polar compounds. A C18 column is often the stationary phase of choice, providing good retention and separation. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a pH modifier like formic acid or phosphoric acid to ensure sharp peaks). Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at the maximum absorbance wavelength (λmax) of the target 2H-chromene. For complex matrices, gradient elution is often employed to achieve optimal separation of the analyte from interfering compounds.
Experimental Protocol: Quantification of a 2H-Chromene Derivative in a Plant Extract by RP-HPLC
Objective: To quantify the concentration of a specific 2H-chromene derivative in a methanolic plant extract.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (analytical grade)
-
Reference standard of the target 2H-chromene (of known purity)
-
Plant extract containing the 2H-chromene
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the 2H-chromene reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract.
-
Dissolve the extract in methanol to a known volume (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (example):
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitor at the λmax of the target 2H-chromene.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the 2H-chromene in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original plant extract, taking into account the initial weight and dilution factor.
-
Quantitative Data Summary: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL[1][2][3] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for 2H-Chromene Analysis
GC-MS is a powerful technique for the quantification of volatile and thermally stable 2H-chromenes. Its high sensitivity and selectivity make it particularly suitable for trace analysis in complex matrices.
Application Note:
For GC-MS analysis, 2H-chromenes should be sufficiently volatile and thermally stable. If not, derivatization may be necessary to increase their volatility. A non-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is commonly used for separation. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, where specific fragment ions of the target 2H-chromene are monitored.
Experimental Protocol: Quantification of a Volatile 2H-Chromene in a Biological Sample by GC-MS
Objective: To quantify a volatile 2H-chromene in a plasma sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane).
-
Autosampler.
-
Data acquisition and processing software.
Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Internal standard (a structurally similar compound not present in the sample)
-
Reference standard of the target 2H-chromene
-
Plasma sample
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a known amount of the internal standard.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of hexane (e.g., 100 µL) and transfer to a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the target 2H-chromene and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of the 2H-chromene with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Determine the concentration of the 2H-chromene in the sample using the calibration curve.
-
Quantitative Data Summary: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.998[4][5] |
| Limit of Detection (LOD) | < 0.01 µg/mL[6] |
| Limit of Quantification (LOQ) | < 0.1 µg/mL[6] |
| Accuracy (% Recovery) | 90 - 110%[4][5][6] |
| Precision (%RSD) | < 15%[4][5] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte, provided a certified internal standard is used.
Application Note:
For qNMR, the signal intensity is directly proportional to the number of nuclei, allowing for accurate and precise quantification. An internal standard of known purity and concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from the internal standard. Key experimental parameters that must be carefully controlled include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation, and the pulse angle.
Experimental Protocol: Quantification of a 2H-Chromene by ¹H-qNMR
Objective: To determine the purity of a synthesized 2H-chromene sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Reagents and Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
The synthesized 2H-chromene sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the 2H-chromene sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification.
-
Pulse Program: A simple single-pulse experiment (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 x T1 (longest T1 of analyte and internal standard signals). A typical starting value is 30 seconds.
-
Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[7]
-
Spectral Width (SW): Wide enough to cover all signals of interest and provide a good baseline.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Perform accurate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Quantification:
-
Calculate the purity of the 2H-chromene using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Quantitative Data Summary: qNMR Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.4 - 100 mg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[9] |
| Accuracy | 99 - 101%[9] |
| Precision (%RSD) | < 1%[9] |
Visualizations
Signaling Pathway
Some 2H-chromene derivatives have been shown to exhibit anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[10][11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines.
Caption: TLR4 signaling pathway and inhibition by 2H-chromene derivatives.
Experimental Workflows
Caption: Experimental workflow for HPLC quantification of 2H-chromenes.
Caption: Experimental workflow for qNMR quantification of 2H-chromenes.
References
- 1. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2H-Chromen-3-ylmethanol for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Derivatization of the chromene core is a key strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance therapeutic efficacy. This document provides detailed application notes and protocols focused on the derivatization of 2H-chromen-3-ylmethanol, a versatile starting material, to generate novel compounds with potentially enhanced anticancer and antimicrobial properties. While direct derivatization studies on this compound are not extensively reported, this guide proposes synthetic pathways to analogs of known bioactive 2H-chromene derivatives.
Strategic Derivatization of the 2H-Chromene Scaffold
The primary alcohol group of this compound serves as a versatile handle for various chemical modifications. Key strategies include:
-
Oxidation to Aldehyde: The alcohol can be oxidized to 2H-chromene-3-carbaldehyde, a crucial intermediate for synthesizing a wide range of heterocyclic derivatives, including chalcones, pyrazoles, and oxazines, which have shown promising anticancer activity.[2][3]
-
Esterification and Etherification: Conversion of the hydroxyl group to esters and ethers allows for the introduction of diverse functionalities, which can modulate lipophilicity and target engagement.
-
Introduction of Heterocyclic Moieties: Fusing or linking other heterocyclic rings, such as pyrazoles, thiazoles, or oxadiazoles, to the chromene core has been shown to result in compounds with potent and selective biological activities.[2][4][5]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for derivatization and a key signaling pathway targeted by bioactive chromene derivatives.
Caption: General workflow for synthesis and evaluation of bioactive 2H-chromene derivatives.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a bioactive 2H-chromene derivative.[2]
Bioactivity Data
The following tables summarize the reported bioactivity of various 2H-chromene derivatives, demonstrating the potential for this scaffold in drug discovery.
Table 1: Anticancer Activity of 2H-Chromene Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| 2 | 2-Amino-7,7-dimethyl-4-phenyl-5-oxo-4,5,6,7,8-pentahydro-2H-chromene-3-carbonitrile | HT-29 (Colon) | 19.4 ± 0.9 | [3] |
| 5 | 2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | HepG-2 (Liver) | 21.3 ± 1.1 | [3] |
| 6 | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | MCF-7 (Breast) | 26.1 ± 1.3 | [3] |
| 10a | 3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one | HepG2 (Liver) | 3.56 ± 0.15 | [2] |
| Doxorubicin | Reference Drug | HT-29, HepG-2, MCF-7 | 25.1, 29.4, 30.2 (± 1.2-1.5) | [3] |
Note: Structures are representative of the cited literature and are not direct derivatives of this compound but serve as targets for analogous synthesis.
Table 2: Antimicrobial Activity of 2H-Chromene Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 125 | [6] |
| Compound A | Bacillus subtilis | 250 | [6] |
| Compound B | Escherichia coli | 250 | [6] |
| Compound B | Candida albicans | 125 | [6] |
| Ampicillin | S. aureus, B. subtilis | 250 | [6] |
| Amphotericin B | C. albicans | 250 | [6] |
Note: Compound A is a 2H-chromene bearing a phenylthiazolidinone moiety, and Compound B is a spiro-pyrano[3,2-f]chromene derivative.[6]
Key Experimental Protocols
Protocol 1: Synthesis of 2H-Chromene-3-carbaldehyde (Intermediate)
This protocol describes the oxidation of the starting material, this compound, to a key aldehyde intermediate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Magnetic stirrer and hotplate
-
Round-bottom flask and standard glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Collect the pure fractions and evaporate the solvent to yield 2H-chromene-3-carbaldehyde as a solid or oil. Confirm structure by ¹H NMR and MS analysis.
Protocol 2: Synthesis of a 2H-Chromene-dihydropyrazole Derivative (Anticancer Agent)
This protocol is adapted for the synthesis of an anticancer agent using the aldehyde intermediate from Protocol 1.[2]
Materials:
-
2H-chromene-3-carbaldehyde (from Protocol 1)
-
Substituted acetophenone (e.g., 4'-chloroacetophenone)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Standard reflux apparatus
Procedure:
-
Chalcone Synthesis: In a flask, dissolve 2H-chromene-3-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol. Add a catalytic amount of aqueous sodium hydroxide and stir at room temperature for 6-8 hours. Monitor by TLC. Once complete, pour the mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated solid (the chalcone intermediate), wash with water, and dry.
-
Pyrazole Formation: Suspend the synthesized chalcone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrazole derivative.
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized chromene derivatives
-
Human cancer cell lines (e.g., HepG2, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in fresh complete medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute to various final concentrations with the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 4. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2H-chromen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 2H-chromen-3-ylmethanol. The chromene scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects. This document outlines a strategic synthetic pathway, presents quantitative antimicrobial data, and discusses the potential mechanism of action for this emerging class of compounds.
Introduction
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. 2H-chromene derivatives have emerged as a promising class of compounds due to their diverse biological activities. This document focuses on the utilization of this compound as a versatile starting material for the synthesis of potent antimicrobial agents, specifically 2H-chromene-based hydrazones. The synthetic strategy involves a two-step process: the oxidation of this compound to 2H-chromene-3-carbaldehyde, followed by the condensation with various hydrazides to generate a library of hydrazone derivatives.
Synthetic Pathway Overview
The general synthetic route from this compound to the target antimicrobial 2H-chromene-based hydrazones is depicted below. The initial step involves the oxidation of the primary alcohol to an aldehyde, which then serves as a key intermediate for the synthesis of the final compounds.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 2H-chromene-3-carbaldehyde (Intermediate)
This protocol describes the synthesis of the key intermediate, 2H-chromene-3-carbaldehyde, from salicylaldehyde and acrolein. This reaction proceeds via an oxa-Michael-aldol reaction. While this protocol does not start from this compound, the oxidation of this compound using standard oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) would yield the same key intermediate.
Materials:
-
Salicylaldehyde derivatives
-
Acrolein or Cinnamaldehyde
-
Potassium Carbonate (K₂CO₃) or Pyrrolidine
-
Dioxane or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure: [1]
-
To a solution of the appropriate salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium carbonate (1.0 eq).
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 2H-chromene-3-carbaldehyde.
Protocol 2: Synthesis of 2H-chromene-based Hydrazones (Antimicrobial Agents)
This protocol details the synthesis of the final antimicrobial hydrazone derivatives from the 2H-chromene-3-carbaldehyde intermediate.
Materials:
-
Substituted 2H-chromene-3-carbaldehyde (from Protocol 1)
-
Various hydrazides (e.g., isonicotinohydrazide, benzohydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Dissolve the substituted 2H-chromene-3-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired hydrazide (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction can be performed under two conditions:
-
Conventional Heating: Reflux the reaction mixture for 4-6 hours.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 100-120 °C for 10-15 minutes.
-
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2H-chromene-based hydrazone.
Antimicrobial Activity
The synthesized 2H-chromene-based hydrazones have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of selected 2H-chromene-based Hydrazones
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-pyridyl | Escherichia coli | 12.5 | [2] |
| 2 | 4-pyridyl | Staphylococcus aureus | 12.5 | [2] |
| 3 | Phenyl | Mycobacterium tuberculosis H37Rv | 0.13 (µM) | [4] |
| 4 | 4-chlorophenyl | Mycobacterium tuberculosis H37Rv | 0.15 (µM) | [4] |
| 5 | 2-nitrophenyl | Staphylococcus aureus | 3.9 (µM) | [5] |
| 6 | 4-nitrophenyl | Staphylococcus aureus | 3.9 (µM) | [5] |
Mechanism of Action
The antimicrobial activity of hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes. For chromene-based hydrazones, a likely mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
Caption: Proposed mechanism of action.
Hydrazones can chelate with metal ions present in the active sites of enzymes, leading to their inactivation. In the case of DNA gyrase, inhibition disrupts the supercoiling of DNA, which is essential for replication and transcription, ultimately leading to bacterial cell death.[4][6] Molecular docking studies have suggested that the hydrazone moiety can form strong binding interactions within the active site of DNA gyrase.[6]
Conclusion
The synthetic pathway starting from this compound offers a versatile and efficient route to a novel class of antimicrobial agents. The resulting 2H-chromene-based hydrazones exhibit promising activity against a range of pathogenic microorganisms, including drug-resistant strains. Further optimization of the chemical structure and in-depth mechanistic studies are warranted to develop these compounds into clinically viable therapeutic agents. These application notes and protocols provide a solid foundation for researchers to explore this promising area of antimicrobial drug discovery.
References
Troubleshooting & Optimization
improving yield and purity in 2H-chromen-3-ylmethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2H-chromen-3-ylmethanol. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges in improving yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: the formation of a 2H-chromene-3-carbaldehyde intermediate, followed by its reduction.
Step 1: Synthesis of 2H-Chromene-3-carbaldehyde
Issue 1: Low Yield of 2H-Chromene-3-carbaldehyde
-
Question: My reaction to form 2H-chromene-3-carbaldehyde from salicylaldehyde and an α,β-unsaturated aldehyde is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While various bases can be used, the reaction of salicylaldehydes with acrolein to form 2H-chromene-3-carbaldehydes has been shown to proceed in good to excellent yields with catalysts like K₂CO₃ in dioxane.
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. For the synthesis of 2H-chromene-3-carbaldehydes, refluxing in dioxane is a common condition.
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or the formation of degradation products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Reactants: The purity of salicylaldehyde and the α,β-unsaturated aldehyde is important. Impurities can interfere with the reaction and lead to the formation of side products.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my synthesis of 2H-chromene-3-carbaldehyde. What are the likely side products and how can I minimize them?
-
Answer: A common side reaction in chromene synthesis is the formation of a five-membered benzofuran ring instead of the desired six-membered chromene ring. This can be influenced by the catalyst and reaction conditions. To minimize the formation of benzofuran and other side products, consider the following:
-
Catalyst Selection: Using a milder base or a specific catalyst reported to favor the 6-endo-dig cyclization for 2H-chromene formation can be beneficial.
-
Temperature Control: Running the reaction at the optimal temperature can help to selectively form the desired product.
-
Slow Addition of Reagents: In some cases, the slow addition of one reagent to the other can help to control the reaction and minimize the formation of side products.
-
Step 2: Reduction of 2H-Chromene-3-carbaldehyde to this compound
Issue 3: Incomplete Reduction or Low Yield of this compound
-
Question: My reduction of 2H-chromene-3-carbaldehyde to this compound is incomplete or gives a low yield. What could be the problem?
-
Answer: Incomplete reduction or low yields in this step are often related to the choice and handling of the reducing agent.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to alcohols without affecting other functional groups like double bonds in the chromene ring.[1] For less reactive aldehyde precursors, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be considered, but with caution to avoid over-reduction.
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete conversion. It is common to use a molar excess of NaBH₄ to ensure the reaction goes to completion.
-
Reaction Temperature: Reductions with NaBH₄ are often carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and prevent side reactions.
-
Solvent: The choice of solvent is important. Protic solvents like ethanol are commonly used for NaBH₄ reductions.[1]
-
Purity of the Aldehyde: Impurities in the starting 2H-chromene-3-carbaldehyde can consume the reducing agent and lower the yield of the desired alcohol.
-
Issue 4: Over-reduction or Formation of Byproducts
-
Question: I am observing byproducts in my reduction reaction, possibly due to over-reduction. How can I prevent this?
-
Answer: Over-reduction can be a problem, especially with stronger reducing agents.
-
Use a Milder Reducing Agent: If over-reduction is suspected, switching to a milder reducing agent like NaBH₄ is recommended.
-
Control Reaction Temperature: Performing the reaction at a lower temperature can help to increase the selectivity of the reduction.
-
Inverse Addition: In some cases, adding the reducing agent slowly to the solution of the aldehyde (inverse addition) can help to control the reaction and prevent over-reduction.
-
Purification Troubleshooting
Issue 5: Difficulty in Purifying this compound
-
Question: I am having trouble purifying the final product, this compound. What are the recommended methods and how can I optimize them?
-
Answer: Purification of this compound is typically achieved by column chromatography.
-
Choice of Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
-
Optimizing the Mobile Phase: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of around 0.2-0.3 for the desired product.
-
Column Packing and Loading: Proper packing of the column is essential to avoid channeling and ensure good separation. The crude product should be dissolved in a minimal amount of solvent and carefully loaded onto the column.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions containing this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective synthetic route involves two main steps:
-
Synthesis of 2H-chromene-3-carbaldehyde: This is often achieved through the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base catalyst.
-
Reduction to this compound: The resulting 2H-chromene-3-carbaldehyde is then reduced to the corresponding alcohol using a selective reducing agent like sodium borohydride.
Q2: What are the key reaction parameters to control for optimizing the yield and purity of this compound?
A2: The key parameters to control are:
-
Catalyst: Choice and concentration for the first step.
-
Reducing Agent: Choice and stoichiometry for the second step.
-
Temperature: For both reaction steps to control reaction rate and selectivity.
-
Solvent: For both reaction steps and for purification.
-
Reaction Time: Monitored by TLC to ensure complete conversion without degradation.
Q3: What are the most common side products in the synthesis of this compound?
A3: Common side products can include:
-
Benzofuran derivatives from the first step.
-
Unreacted starting materials (salicylaldehyde, 2H-chromene-3-carbaldehyde).
-
Over-reduced products if a strong reducing agent is used.
Q4: How can I effectively monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the chromene formation and the reduction step. It allows you to visualize the consumption of starting materials and the formation of the product and any side products, helping to determine the optimal reaction time.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative examples, and optimization may be required for specific substrates and scales.
Table 1: Synthesis of 2H-Chromene-3-carbaldehyde Derivatives
| Starting Salicylaldehyde | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Salicylaldehyde | Acrolein | K₂CO₃ | Dioxane | Reflux | 2 | Good to Excellent |
| Substituted Salicylaldehydes | Cinnamaldehyde | Pyrrolidine | DMSO | Room Temp | 12 | Good to Excellent |
Table 2: Reduction of 2H-Chromene-3-carbaldehyde
| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield (%) |
| 2H-Chromene-3-carbaldehyde | NaBH₄ | Ethanol | 0 °C to RT | 1-2 h | High |
| 2H-Chromene-3-carbaldehyde | LiAlH₄ | Anhydrous Ether | 0 °C to RT | 1-2 h | High |
Experimental Protocols
Protocol 1: Synthesis of 2H-Chromene-3-carbaldehyde
-
To a solution of salicylaldehyde (1 equivalent) in dioxane, add K₂CO₃ (1.2 equivalents).
-
To this mixture, add acrolein (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Reduction of 2H-Chromene-3-carbaldehyde to this compound
-
Dissolve 2H-chromene-3-carbaldehyde (1 equivalent) in ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 2H-Chromene Derivatives
Welcome to the technical support center for the purification of 2H-chromene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2H-chromene derivatives?
A1: Common impurities often include unreacted starting materials, such as salicylaldehydes and active methylene compounds.[1] Additionally, side-products from competing reactions, isomers, and polymeric materials can also be present, depending on the synthetic route.[2]
Q2: My 2H-chromene derivative is unstable on silica gel. What are my options?
A2: The acidic nature of silica gel can sometimes lead to the degradation of sensitive 2H-chromene derivatives.[3] Consider using a less acidic stationary phase like neutral or basic alumina for column chromatography.[2] Alternatively, deactivating the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine can be effective.[4]
Q3: How can I improve the separation of closely related 2H-chromene isomers?
A3: Isomeric separation can be challenging. For thin-layer chromatography (TLC) and column chromatography, fine-tuning the mobile phase composition is crucial. Using a solvent system with components of different selectivity (e.g., a three-component mixture) can improve resolution.[5] For more difficult separations, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase for enantiomers, is often the most effective method.
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" is the separation of a compound as a liquid rather than a solid during recrystallization. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To prevent this, you can try using a lower-boiling point solvent, using a larger volume of solvent to avoid oversaturation, and allowing the solution to cool down slowly.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your 2H-chromene derivatives.
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (co-elution) | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. If compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If they are not moving from the baseline, increase the polarity.[1] |
| Try a different solvent system with varying selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like methanol might improve separation.[5] | ||
| Streaking or tailing of spots on TLC/bands on the column | The compound is too polar for the chosen solvent system, leading to strong interaction with the silica gel. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol. |
| The compound is acidic or basic, leading to strong interactions with the silica gel's silanol groups. | For acidic compounds, add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine.[4] | |
| Product is not eluting from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Significantly increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can be effective. |
| The compound may have degraded on the acidic silica gel. | Try using a different stationary phase like neutral alumina.[3] |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is supersaturated and cooled too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly to room temperature before placing it in an ice bath.[6] | |
| Presence of impurities that depress the melting point. | Attempt to further purify the crude product by another method, such as column chromatography, before recrystallization. | |
| No crystals form upon cooling | The solution is not sufficiently supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[6] |
| Add a seed crystal of the pure compound.[5] | ||
| Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.[6] | ||
| Very low recovery of purified product | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound has lower solubility at room temperature. A two-solvent system might be effective. | |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) and use a minimum amount of hot solvent to perform the filtration quickly. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak tailing | Secondary interactions between basic 2H-chromene derivatives and acidic silanol groups on the silica-based column. | Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress silanol interactions. |
| Column overload due to a too-concentrated sample. | Dilute the sample and inject a smaller volume. | |
| Poor resolution between peaks | The mobile phase composition is not optimal for separation. | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Inappropriate stationary phase. | Consider a different column chemistry. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column. | |
| Variable retention times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[7] |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Typical TLC Solvent Systems and Approximate Rf Values for 2H-Chromene Derivatives
| 2H-Chromene Derivative Type | Mobile Phase (v/v) | Approximate Rf Value | Reference(s) |
| Simple substituted 2H-chromenes | 10% Ethyl Acetate in Hexane | 0.3 - 0.5 | [8] |
| 20% Ethyl Acetate in Hexane | 0.5 - 0.7 | [8] | |
| Amino-substituted 2H-chromenes | 30% Ethyl Acetate in Hexane | 0.4 - 0.6 | [9] |
| Nitro-substituted 2H-chromenes | 50% Dichloromethane in Hexane | 0.3 - 0.5 | [10] |
Note: Rf values are highly dependent on the specific substituents and the exact TLC conditions.
Table 2: Recrystallization Solvents for 2H-Chromene Derivatives
| 2H-Chromene Derivative Type | Solvent(s) | Observed Outcome | Reference(s) |
| Spiro-chromene derivatives | Ethanol | Pure crystals obtained after precipitation from water. | [11] |
| 2-Amino-4H-chromenes | Ethanol/Water | Good for obtaining crystalline products. | [12] |
| General 2H-chromenes | Hexane/Ethyl Acetate | A common and effective solvent mixture. | [4] |
| n-Hexane/Acetone | Can provide good quality crystals. | [13] |
Table 3: Example HPLC Conditions for 2H-Chromene Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are starting conditions and should be optimized for your specific derivative.[7]
Experimental Protocols
Protocol 1: Column Chromatography Purification of a 2H-Chromene Derivative
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to form a slurry. The amount of silica gel should be roughly 50-100 times the weight of the crude product.
-
Column Packing: Pour the slurry into a vertical chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 2H-chromene derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If the separation is not adequate, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization of a 2H-Chromene Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor when cold). Common choices include ethanol, hexane/ethyl acetate, or acetone.[13]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring or swirling until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for common purification challenges.
Caption: General experimental workflow for 2H-chromene purification.
References
- 1. rsc.org [rsc.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. lcms.cz [lcms.cz]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2H-Chromenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2H-chromenes. Our goal is to help you identify and mitigate the formation of common side products, leading to improved reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during 2H-chromene synthesis?
A1: The most frequently encountered side products in 2H-chromene synthesis are benzofurans, which arise from a competing cyclization pathway.[1][2] Depending on the specific synthetic route and starting materials, other potential side products include 4H-chromene isomers, coumarins, and products resulting from retro-Michael reactions or deallylation of starting materials.[3]
Q2: Why is benzofuran formation a common issue, particularly in metal-catalyzed reactions?
A2: Benzofuran formation is a common issue due to the competition between two possible modes of intramolecular cyclization: the 6-endo-dig pathway, which leads to the desired 2H-chromene, and the 5-exo-dig pathway, which results in the formation of a five-membered benzofuran ring.[1] In many catalytic systems, particularly those involving transition metals like gold, the energy barrier for the 5-exo-dig cyclization can be comparable to the 6-endo-dig pathway, leading to mixtures of products.[1]
Q3: How do substituents on the aromatic ring or the propargyl ether affect side product formation?
A3: Substituents can have a significant impact on the selectivity of the reaction. Electron-donating groups on the aromatic ring of the starting phenol or salicylaldehyde generally favor the formation of 2H-chromenes and can increase reaction yields.[1] Conversely, the electronic and steric nature of substituents on the propargyl or allyl group can also influence the cyclization pathway, with sterically demanding groups sometimes favoring the desired ring-closing metathesis to form 2H-chromenes.[3]
Q4: Can the choice of catalyst influence the selectivity between 2H-chromene and benzofuran?
A4: Absolutely. The choice of catalyst is critical in controlling the selectivity. For instance, in the cycloisomerization of aryl propargyl ethers, some gold catalysts may lead to mixtures of 2H-chromenes and benzofurans.[1] In contrast, iron(III) chloride with an aniline additive has been shown to favor the formation of the six-membered 2H-chromene ring.[1] Organocatalysts can also provide high selectivity for 2H-chromene synthesis, particularly in reactions involving salicylaldehydes and α,β-unsaturated compounds.
Troubleshooting Guide: Minimizing Side Product Formation
This guide addresses common issues encountered during 2H-chromene synthesis and provides actionable steps to improve selectivity and yield.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant formation of benzofuran byproduct | Competing 5-exo-dig cyclization is favored or competitive with the desired 6-endo-dig pathway. This is common in metal-catalyzed cycloisomerization of aryl propargyl ethers.[1] | 1. Catalyst Selection: Switch to a catalyst known to favor 6-endo-dig cyclization. For example, consider using iron(III) chloride with an aniline co-catalyst instead of certain gold catalysts.[1]2. Ligand Modification: In gold-catalyzed reactions, the choice of ligand can influence selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.3. Solvent Optimization: The polarity of the solvent can affect the transition state energies of the competing pathways. Screen a range of solvents with varying polarities.4. Temperature Adjustment: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the 2H-chromene in some cases. |
| Formation of 4H-chromene isomer | The reaction conditions may allow for isomerization of the desired 2H-chromene to the more stable 4H-chromene, or the reaction mechanism may directly lead to the 4H-isomer. | 1. Reaction Time: Monitor the reaction closely and stop it once the formation of the 2H-chromene is maximized to prevent subsequent isomerization.2. Catalyst Choice: Certain catalysts may favor the formation of one isomer over the other. Review the literature for catalysts that selectively produce 2H-chromenes from your specific starting materials.3. pH Control: The acidity or basicity of the reaction medium can influence isomerization. Buffering the reaction mixture may help to suppress the formation of the 4H-isomer. |
| Presence of unreacted starting materials and low yield | The reaction may be reversible, or the catalyst may be deactivated. In some cases, side reactions like deallylation can consume the starting material without forming the desired product.[3] | 1. Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst loading may improve conversion. For some reactions, up to 20 mol% of the catalyst may be required.[3]2. Temperature and Reaction Time: Gradually increase the reaction temperature and/or extend the reaction time while monitoring for product formation and potential decomposition.3. Additive Screening: Certain additives can enhance catalyst activity and stability. For example, silver salts are often used to activate gold catalysts, though they can also promote side reactions.[1] |
| Formation of coumarin as a side product | When using salicylaldehyde and a C2-synthon (like an activated acetic acid derivative), the reaction pathway can lead to coumarin formation, especially under conditions that favor oxidation or rearrangement. | 1. Choice of Reagents: Ensure that the chosen synthetic route is specific for 2H-chromene formation and does not share common intermediates with coumarin synthesis under the applied conditions.2. Control of Oxidation State: If an oxidation step is involved, carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation which can lead to coumarin formation. |
Data on Side Product Formation
Precise quantitative data on side product formation is often dependent on the specific substrates and reaction conditions. The table below summarizes available data to illustrate the potential product distributions.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Desired Product (Yield) | Side Product(s) (Yield/Ratio) | Reference |
| Gold-Catalyzed Cycloisomerization | Aryl propargyl ethers | [(Ph3P)Au(Cl)] / Ag+ salt | 2H-Chromenes (Yields vary) | Benzofurans (Can significantly lower chromene yield) | [1] |
| Iron-Catalyzed Hydroaryloxylation | 2-Propargylphenols | FeCl3 (20 mol%), Aniline (2 equiv) | 2H-Chromenes (Good yields) | Benzofurans (Selectivity for chromene is enhanced with aniline) | [1] |
| Petasis-Type Reaction | Salicylaldehyde, Vinylboronic acid | Dibenzylamine (5 mol%) | 2-Substituted-2H-chromene (High yield) | Intermediate allylic amine may be observed | [2] |
| Hydrazine-Catalyzed RCCOM | O-allyl salicylaldehydes | Bicyclic hydrazine catalyst | 2-Methyl-2H-chromene (18% initially, improved to 75% with optimization) | Deallylated salicylaldehyde | [3] |
| Gold-Catalyzed Synthesis | Aryl propargyl ethers | Commercially available gold catalyst | Xanthyletin (40%) | Seselin (60%) | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of 2-Aryl-3-nitro-2H-chromenes
This protocol is adapted from an asymmetric tandem oxa-Michael-Henry reaction.
Materials:
-
Salicylaldehyde (1 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
L-proline derived aminocatalyst (10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of salicylaldehyde (1 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add the L-proline derived aminocatalyst (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the β-nitrostyrene (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-3-nitro-2H-chromene.
Protocol 2: Iron-Catalyzed Selective Synthesis of 2H-Chromenes
This protocol is designed to minimize the formation of benzofuran side products.[1]
Materials:
-
2-Propargylphenol (1 mmol)
-
Iron(III) chloride (FeCl3) (20 mol%)
-
Aniline (2 mmol)
-
Acetonitrile (solvent)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-propargylphenol (1 mmol) in acetonitrile.
-
Add iron(III) chloride (20 mol%) and aniline (2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2H-chromene.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathways: 2H-Chromene vs. Benzofuran Formation
References
Technical Support Center: Optimization of Knaevenagel Condensation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Encountering challenges in your Knoevenagel condensation? This guide provides a structured approach to identifying and resolving common experimental issues.
Question: Why is my reaction yield low or why is there no product formation?
Answer:
Low or no product yield can be attributed to several factors. A systematic evaluation of the reaction components and conditions is crucial.
-
Catalyst Inactivity: The catalyst, often a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.
-
Solution: Use a fresh or recently purified catalyst. Consider screening a variety of catalysts, both homogeneous (e.g., piperidine, ammonium acetate) and heterogeneous, to find the optimal one for your specific substrates.[1] Catalyst loading should also be optimized, typically starting with 5-10 mol%.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or may inhibit the reaction.
-
Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol or aprotic polar solvents like DMF can be effective.[2] For a more environmentally friendly approach, consider running the reaction in water or under solvent-free conditions.[3][4][5]
-
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.
-
Solution: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate and yield.[6]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time.
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.
-
Solution: In non-aqueous solvents, consider removing water as it forms, for example, by azeotropic distillation with a Dean-Stark apparatus or by adding molecular sieves.
-
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
The formation of side products is a common issue. The primary side reactions are often self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the Knoevenagel product.
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur with stronger bases.
-
Solution: Employ a milder base such as piperidine, pyridine, or ammonium acetate.
-
-
Michael Addition: The α,β-unsaturated product can sometimes react with a second molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the carbonyl compound and the active methylene compound.
-
Question: I am having difficulty purifying my product. What can I do?
Answer:
Purification can be challenging due to residual catalyst or the physical properties of the product.
-
Homogeneous Catalyst Residue: Catalysts like piperidine can be difficult to remove from the reaction mixture.
-
Solution: Consider using a heterogeneous catalyst, which can be easily removed by filtration at the end of the reaction. Many options exist, including functionalized silicas, metal oxides, and metal-organic frameworks (MOFs).
-
-
Product Isolation: If the product is a solid, precipitation or crystallization is often effective.
-
Solution: After the reaction is complete, cooling the reaction mixture in an ice bath can induce precipitation. The solid can then be collected by filtration and washed with a cold solvent. Recrystallization from a suitable solvent can further purify the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for a Knoevenagel condensation?
A1: The "best" catalyst is highly dependent on the specific substrates and reaction conditions. For a general starting point, weak bases like piperidine, pyridine, or ammonium acetate are commonly used. In recent years, a wide variety of heterogeneous catalysts have been developed to facilitate easier separation and recycling.[1] It is often necessary to screen a few catalysts to find the optimal one for a particular reaction.
Q2: Can the Knoevenagel condensation be performed under "green" conditions?
A2: Yes, several green chemistry strategies can be implemented for the Knoevenagel condensation. These include:
-
Solvent-free reactions: Grinding the reactants together, sometimes with a solid catalyst, can be a highly efficient and environmentally friendly method.[5][7]
-
Reactions in water: Using water as a solvent is another green alternative to volatile organic solvents.[3][4]
-
Use of heterogeneous catalysts: These catalysts can be easily recovered and reused, minimizing waste.
Q3: What is the Doebner modification of the Knoevenagel condensation?
A3: The Doebner modification involves the use of pyridine as a solvent and is applicable when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[8] Under these conditions, the condensation is followed by a decarboxylation step.[8]
Q4: How does the reactivity of the active methylene compound affect the reaction?
A4: The acidity of the methylene protons plays a crucial role. Compounds with more electron-withdrawing groups, such as malononitrile (pKa ≈ 11), are more reactive than those with less activating groups like diethyl malonate (pKa ≈ 13).
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) |
| Basic-Meso-ZSM-5 | Heterogeneous | - | 50 | 0.5 h | >95 |
| 1CaO–1.5MgO (BMO-1) | Heterogeneous | Water | Room Temp. | - | High |
| Piperidine | Homogeneous | Ethanol | Reflux | - | High |
| Pyrrolidine | Homogeneous | Ethanol | Reflux | - | High |
| Gallium Chloride | Homogeneous | Solvent-free | Room Temp. | minutes | High |
| SeO2/ZrO2 | Heterogeneous | Water | Room Temp. | 0.5 h | 96 |
Data compiled from multiple sources.[1][9][10]
Table 2: Effect of Solvent on the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile Catalyzed by SeO2/ZrO2
| Solvent | Time (h) | Yield (%) |
| Water | 0.5 | 96 |
| Solvent-free | 0.75 | 96 |
| Acetonitrile | 1.5 | 92 |
| Ethanol | 3 | 85 |
| Chloroform | 12 | 25 |
Data from[9].
Table 3: Effect of Temperature on the Knoevenagel Condensation in Water
| Temperature (°C) | Yield (%) |
| 25 | 56 |
| 40 | 95 |
| 60 | 95 |
| 80 | 95 |
Data from[6].
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and ethanol.[11]
-
Add a catalytic amount of piperidine (e.g., 10 mol%).[11]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Solvent-Free Knoevenagel Condensation
Materials:
-
Aldehyde
-
Active methylene compound
-
Catalyst (e.g., gallium chloride)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of gallium chloride.[5]
-
Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
After the reaction is complete, wash the solid mixture with water.
-
Collect the solid product by filtration and dry. Further purification is often not necessary.
Protocol 3: Knoevenagel Condensation in Water
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ni(NO3)2·6H2O
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).[4]
-
Add water (e.g., 5 mL) and Ni(NO3)2·6H2O (5 mol%).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (15-25 mL) to precipitate the product.[4]
-
Collect the solid product by filtration, wash with cold water, and air dry.[4]
Visualizations
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. ijcps.org [ijcps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 2H-Chromen-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2H-chromen-3-ylmethanol.
Troubleshooting Crystallization Issues
Crystallization is a critical purification technique in chemical synthesis. The following guide addresses common challenges encountered during the crystallization of this compound.
Issue 1: The Compound Fails to Crystallize
Question: I have prepared a solution of this compound in a solvent, but no crystals are forming upon cooling. What should I do?
Answer: The absence of crystal formation is a common issue that can often be resolved by addressing the following factors:
-
Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound. Allow the concentrated solution to cool slowly.
-
-
Nucleation: Crystal growth requires nucleation sites.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: If the above methods fail, you may need to reconsider your solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You might need to try a different solvent or a mixture of solvents.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My compound is separating as an oil instead of crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:
-
Increase Solvent Volume: Your solution may be too concentrated. Reheat the solution and add more of the "soluble solvent" to decrease the saturation point.[1]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. You can do this by insulating the flask or allowing it to cool in a controlled-temperature bath.
-
Modify Solvent System: Consider using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can try altering the ratio of the solvents.
-
Charcoal Treatment: The presence of impurities can sometimes lower the melting point of the mixture and cause oiling out. A charcoal treatment of the hot solution can help remove these impurities.[1]
Issue 3: The Crystals Form Too Quickly
Question: As soon as my solution starts to cool, a large amount of solid crashes out. Is this a problem?
Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization involves the slow growth of crystals over a period of time. To slow down crystallization:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to slightly decrease the saturation.
-
Slower Cooling: As mentioned previously, ensure the solution cools down slowly and without disturbance.
Issue 4: The Crystal Yield is Low
Question: I have successfully obtained pure crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.
-
Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave a larger amount of the compound dissolved.
-
Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Key properties are summarized in the table below.
Q2: Which solvents are suitable for the crystallization of this compound?
A2: While specific solubility data is not extensively available in the literature, based on the structure (an aromatic alcohol), a good starting point would be polar protic solvents like ethanol or methanol, or a mixed solvent system. A common approach is to dissolve the compound in a good solvent (like ethanol or acetone) at an elevated temperature and then add a poorer solvent (like water or hexane) dropwise until the solution becomes slightly turbid. Then, a few drops of the good solvent are added to clarify the solution before allowing it to cool slowly.
Q3: How can I determine the best solvent for crystallization?
A3: A simple method is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | (Expected to be a solid at room temperature) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Predicted LogP | 1.5 - 2.0 (Estimated) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., acetone).
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (a solvent in which it is sparingly soluble, e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). The two solvents must be miscible.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical workflow for selecting a suitable crystallization solvent.
References
Technical Support Center: Scale-Up Synthesis of 2H-Chromene Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2H-chromene compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of 2H-chromene synthesis.
Issue 1: Low Reaction Yield
Q: My reaction yield for 2H-chromene synthesis is consistently low upon scaling up. What are the potential causes and how can I optimize it?
A: Low yields during scale-up can stem from several factors that may not be apparent at the lab scale. Key areas to investigate include:
-
Inefficient Heat Transfer: Large reaction volumes can lead to temperature gradients, meaning the mixture is not heated uniformly. This can slow down the reaction rate in cooler zones and cause side reactions or decomposition in hotter zones.
-
Solution: Employ mechanical stirring instead of magnetic stirring for better mixing. Use a reactor with a jacketed system for more controlled and uniform heating.
-
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., using a solid catalyst), the rate at which reactants diffuse to the catalyst surface can become the limiting factor on a larger scale.
-
Solution: Increase agitation speed or consider using a catalyst with a higher surface area.
-
-
Catalyst Inefficiency: The catalyst-to-substrate ratio might need re-optimization. Some catalysts that are effective on a small scale may not translate well to larger batches.[1]
-
Solution: Screen different catalysts or adjust catalyst loading. For instance, in the annulative condensation of salicylaldehydes and acrylonitrile, 4-dimethylaminopyridine (DMAP) has been shown to provide higher yields than DABCO, even on a decagram scale.[2]
-
-
Substrate/Reagent Stability: Extended reaction times required for larger batches can lead to the degradation of sensitive starting materials or products.
-
Solution: Analyze the stability of all components under the reaction conditions over time. It may be necessary to add a sensitive reagent portion-wise.
-
-
Inadequate Reaction Conditions: Conditions optimized on a small scale, such as temperature or reaction time, may not be optimal for a larger scale.[3]
Caption: Troubleshooting workflow for addressing low yields in scale-up synthesis.
Issue 2: Formation of Side Products
Q: I am observing the formation of a benzofuran ring instead of the desired 2H-chromene. How can I prevent this?
A: The formation of a five-membered benzofuran ring is a common side reaction in chromene synthesis, particularly with substrates having strong electron-withdrawing groups.[1][3] This typically occurs through a competing 5-exo-dig cyclization pathway.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Some metal catalysts may favor one cyclization mode over another. For example, certain gold-catalyzed reactions can sometimes yield mixtures of benzopyrans and benzofurans.[1]
-
Solution: Screen different catalytic systems. Organocatalytic approaches or specific transition metal catalysts known to favor 6-endo-dig cyclization should be explored.[1]
-
-
Reaction Conditions: Temperature and solvent can play a crucial role in directing the selectivity of the cyclization.
-
Solution: Systematically vary the reaction temperature and solvent polarity to find conditions that favor the desired 2H-chromene product.
-
Issue 3: Purification Challenges
Q: How can I effectively purify 2H-chromene compounds on a large scale, especially to remove unreacted salicylaldehyde?
A: Large-scale purification requires methods that are both efficient and scalable. Column chromatography, while effective in the lab, can be costly and time-consuming for large quantities.[2][7]
-
Removing Salicylaldehyde: Unreacted salicylaldehyde is a common impurity.
-
Aqueous Wash: During the workup, washing the organic layer with a saturated aqueous solution of sodium bisulfite can effectively remove aldehydes by forming a water-soluble adduct.[7]
-
Steam Distillation: For larger-scale reactions, steam distillation can be a highly effective method to separate volatile salicylaldehyde from the non-volatile chromene product before final purification.[7]
-
-
Crystallization: Recrystallization is often the most practical and economical method for purifying large quantities of solid products.[2]
-
Solvent Selection: The key is to find a solvent or solvent system where the 2H-chromene compound has high solubility at high temperatures and low solubility at low temperatures.[2] Ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane, are common starting points for many chromene derivatives.[2]
-
-
Column Chromatography: If high-purity material is required and crystallization is insufficient, column chromatography remains a viable option.
-
Mobile Phase: A typical mobile phase for chromene derivatives is a mixture of ethyl acetate and hexane. The ratio should be optimized based on the polarity of the specific compound.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a synthetic route for industrial-scale production of 2H-chromenes?
A1: When moving from lab to industrial scale, the focus shifts from mere feasibility to cost, safety, efficiency, and environmental impact.
-
Cost of Reagents: Reagents that are feasible for small-scale synthesis may be prohibitively expensive for producing kilograms or tons of material.
-
Safety and Toxicity: The toxicity and hazards of all reagents, solvents, and intermediates must be carefully evaluated. Reactions involving highly toxic or explosive materials should be avoided.[8]
-
Atom Economy: Routes with high atom economy (i.e., that incorporate most of the atoms from the reactants into the final product) are preferred to minimize waste. One-pot, multi-component reactions are often advantageous in this regard.[9][10]
-
Process Conditions: Reactions requiring extreme temperatures or pressures are more difficult and costly to manage on a large scale.
-
Green Chemistry: Employing eco-friendly approaches, such as using non-toxic catalysts, safer solvents (like water or ethanol), and energy-efficient methods (like microwave or ultrasound irradiation), is increasingly important.[5][6][11]
Q2: Are there scalable, catalyst-free methods for synthesizing 2H-chromenes?
A2: Yes, some catalyst-free methods have been developed. For example, the reaction of bromophenols with tertiary allylic alcohols can produce 2H-benzopyrans under mild, catalyst-free conditions, offering good yields and an easy work-up.[12] Additionally, some solvent-free methods using techniques like ball milling can provide good yields with short reaction times.[2]
Q3: Should I protect functional groups on my starting materials during synthesis?
A3: Protecting sensitive functional groups is a common and often necessary strategy. For instance, if your salicylaldehyde precursor contains a reactive group like an amine, it is advisable to protect it (e.g., as an acetyl or Boc derivative) to prevent it from undergoing undesired side reactions.[3] The protecting group can then be removed in a subsequent step.
Q4: Can microwave-assisted synthesis be scaled up for industrial production?
A4: Yes, microwave-assisted synthesis is a scalable technology. While initial work is done in smaller batch microwave reactors, continuous flow microwave reactors are available for industrial-scale production. This technology offers significant advantages in terms of drastically reduced reaction times and often improved yields and purity, making it an attractive option for scaling up.[4][5]
Caption: Logical workflow for scaling up chemical synthesis from lab to industry.
Quantitative Data Summary
The use of enabling technologies like microwave irradiation can significantly improve reaction efficiency compared to conventional heating methods, which is a key consideration for scale-up.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-Amino-4H-chromene Derivatives[4]
| Entry | Aldehyde | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | FeTiO₃ | Microwave | 120 | 3 min | 95 |
| 2 | Benzaldehyde | FeTiO₃ | Conventional | 120 | 2 h | 70 |
| 3 | 4-Cl-Benzaldehyde | FeTiO₃ | Microwave | 120 | 4 min | 92 |
| 4 | 4-Cl-Benzaldehyde | FeTiO₃ | Conventional | 120 | 2.5 h | 65 |
| 5 | 4-NO₂-Benzaldehyde | FeTiO₃ | Microwave | 120 | 5 min | 90 |
| 6 | 4-NO₂-Benzaldehyde | FeTiO₃ | Conventional | 120 | 3 h | 60 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Spiro-Chromene Derivatives[4]
This protocol details a multicomponent reaction optimized for microwave synthesis.
-
Materials:
-
6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)
-
Cycloalkanone (e.g., cyclohexanone) (1 mmol)
-
Malononitrile (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (3-4 drops)
-
-
Procedure:
-
In a dedicated microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).[4]
-
Add 3-4 drops of glacial acetic acid to the mixture.[4]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 8-10 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.[4]
-
Protocol 2: DMAP-Mediated Synthesis of 3-Cyano-2H-chromenes[2]
This protocol is based on an annulative condensation reaction that has proven to be high-yielding even at the decagram scale.
-
Materials:
-
Substituted Salicylaldehyde (10 mmol)
-
Acrylonitrile (12 mmol)
-
4-Dimethylaminopyridine (DMAP) (1 mmol, 10 mol%)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
To a solution of the salicylaldehyde (10 mmol) in the chosen solvent, add acrylonitrile (12 mmol).
-
Add DMAP (1 mmol) to the mixture.
-
Stir the reaction mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue. For scale-up, this may involve direct crystallization from a suitable solvent (e.g., ethanol) or an initial work-up with an aqueous wash followed by crystallization.
-
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. 2H-Chromene synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. caribjscitech.com [caribjscitech.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 2H-Chromenes
Welcome to the technical support center for the regioselective functionalization of 2H-chromenes. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of 2H-chromenes?
A1: The regioselectivity of reactions involving 2H-chromenes is primarily governed by a combination of electronic and steric factors. The electron-donating nature of the oxygen atom in the pyran ring activates the aromatic ring, directing electrophilic substitution to the ortho and para positions (C6 and C8). The C3-C4 double bond also influences reactivity. Key factors include:
-
Directing Groups: Substituents on the 2H-chromene scaffold can direct incoming reagents to specific positions. Directing groups can enhance reaction speed and selectivity.
-
Catalyst Choice: The nature of the catalyst, including the metal center and ligands, plays a crucial role in determining the site of functionalization, particularly in C-H activation and cross-coupling reactions.
-
Reaction Conditions: Parameters such as solvent polarity, temperature, and reaction time can significantly impact the regiochemical outcome by favoring either kinetic or thermodynamic products.[1]
-
Steric Hindrance: Bulky substituents on the substrate or the reagents can prevent reactions at certain positions, thereby favoring less sterically hindered sites.
Q2: I am observing a mixture of C6 and C8 substituted products in an electrophilic aromatic substitution reaction. How can I improve selectivity for one over the other?
A2: Achieving high regioselectivity between the C6 and C8 positions in electrophilic aromatic substitution can be challenging due to their similar electronic activation. Here are some strategies to enhance selectivity:
-
Steric Control: If your 2H-chromene has a substituent at the C5 or C7 position, this can sterically hinder the adjacent C6 or C8 position, respectively, favoring substitution at the less hindered position.
-
Directing Groups: The introduction of a directing group can provide precise control. For instance, a group capable of chelating to a Lewis acid catalyst can direct the electrophile to a specific ortho position.
-
Solvent Optimization: The polarity of the solvent can influence the transition state energies for substitution at different positions. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar (e.g., nitrobenzene) can sometimes improve the regioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be one of the regioisomers in higher purity.
Q3: In a metal-catalyzed C-H activation/functionalization, how do I control which C-H bond is activated?
A3: Controlling regioselectivity in C-H activation of 2H-chromenes relies heavily on the use of directing groups. These groups are typically installed on the substrate and contain a heteroatom that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.
-
Chelation Assistance: The most common strategy involves a directing group that forms a stable five- or six-membered metallacyclic intermediate. This directs the C-H activation to the ortho-position relative to the directing group's attachment point.
-
Transient Directing Groups: An emerging strategy involves the in-situ formation of a directing group that is removed under the reaction conditions. This avoids the need for separate installation and removal steps, improving overall efficiency.[2]
-
Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can also influence which C-H bond is activated, although this is often a more subtle effect compared to strong directing groups.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of a mixture of acylated products at different positions on the aromatic ring of the 2H-chromene.
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Highly Activated Aromatic Ring | The electron-rich nature of the 2H-chromene ring can lead to low selectivity. Solution: Try using a milder Lewis acid catalyst or performing the reaction at a lower temperature to increase selectivity. |
| Steric Effects | The acylating agent may be too bulky, or existing substituents on the 2H-chromene may hinder approach to the desired position. Solution: Consider a less sterically demanding acylating agent. If possible, modify the substrate to reduce steric hindrance near the target site. The para-product is often favored over the ortho-product due to sterics.[3] |
| Solvent Choice | The solvent can influence the distribution of isomers. Solution: For some substrates, non-polar solvents like carbon disulfide (CS₂) can favor kinetic products, while polar solvents like nitrobenzene may favor thermodynamic products.[1] A systematic solvent screen is recommended. |
| Catalyst Stoichiometry | Insufficient or excessive amounts of the Lewis acid can lead to side reactions and poor selectivity. Solution: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can complex with it.[3] Titrate the amount of catalyst to find the optimal loading. |
Problem 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptoms:
-
Coupling occurs at multiple halogenated positions on a di- or poly-halogenated 2H-chromene.
-
In Heck reactions, a mixture of α- and β-substitution products is observed on the alkene.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Similar Reactivity of Halides (Suzuki Coupling) | In polyhalogenated 2H-chromenes, the different halogen atoms may have similar reactivity towards oxidative addition. Solution: Leverage the differential reactivity of halogens (I > Br > Cl). For a substrate with both bromine and chlorine, the Suzuki coupling will preferentially occur at the C-Br bond.[4] |
| Ligand Effects (Suzuki & Heck Coupling) | The choice of phosphine ligand can significantly impact regioselectivity. Solution: For Heck reactions, bidentate phosphine ligands often favor the formation of the internal, branched product. Experiment with different ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to optimize for the desired isomer.[5] |
| Reaction Conditions (Heck Coupling) | The solvent and base can influence the regiochemical outcome. Solution: In Heck reactions, cationic pathways (promoted by halide scavengers like silver salts) can favor the branched product, while neutral pathways may favor the linear product.[6] |
| Electronic Effects of the Alkene (Heck Coupling) | The electronic nature of the alkene coupling partner dictates the site of arylation. Solution: Carbon-carbon bond formation typically occurs at the most electron-deficient carbon of the alkene.[6] |
Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling of 4-Bromo-2H-chromene
This protocol describes the selective coupling at the C4 position, leveraging the higher reactivity of the C-Br bond.
Materials:
-
4-Bromo-2H-chromene
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2H-chromene (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directing Group-Assisted C-H Arylation at the C8 Position
This protocol utilizes a removable directing group to achieve arylation at the C8 position.
Materials:
-
2H-Chromene-7-carboxamide (as the starting material with a directing group)
-
Aryl iodide (1.5 equivalents)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Pivolic acid (20 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a glovebox, combine 2H-chromene-7-carboxamide (0.5 mmol), the aryl iodide (0.75 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), AgSbF₆ (0.05 mmol), and pivolic acid (0.1 mmol) in a sealed tube.
-
Add anhydrous DCM (2.5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography. The directing carboxamide group can be subsequently removed or modified.
Data Presentation
Table 1: Comparison of Catalysts for Regioselective Synthesis of 2-Amino-4H-chromenes
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | None | 120 | 45 |
| 2 | Piperidine | 60 | 85 |
| 3 | DABCO | 75 | 80 |
| 4 | DBU | 70 | 82 |
| 5 | Ethylenediamine functionalized cellulose acetate | 25 | 95 |
Reaction conditions: Dimedone, aromatic aldehyde, and malononitrile in the presence of the catalyst.[7]
Table 2: Solvent Effects on the Regioselectivity of Benzoin Condensation
| Entry | Alcohol | Co-solvent | meso-2:rac-2 Ratio |
| 1 | MeOH | Toluene | >95:5 |
| 2 | EtOH | Toluene | 85:15 |
| 3 | n-PrOH | Toluene | 70:30 |
| 4 | MeOH | Dioxane | 90:10 |
| 5 | MeOH | THF | 88:12 |
These data illustrate how solvent choice can influence stereoselectivity, a principle that can be applied to regioselectivity challenges.[8]
Visualizations
Caption: Catalytic cycle for the regioselective Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for directing group-assisted regioselective C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromene Synthesis via Intramolecular Cyclization
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the intramolecular cyclization for chromene synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and obtain desired products efficiently.
Troubleshooting Guide: Overcoming Low Yields
Low yields in intramolecular chromene synthesis can arise from a variety of factors, from substrate purity to suboptimal reaction conditions. This guide addresses common issues and provides actionable solutions.
Question: My intramolecular cyclization is resulting in a low yield or failing to proceed. What are the common causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge. Below is a systematic guide to help you identify and resolve the underlying issues.
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Impure Starting Materials | - Purification: Ensure the precursor (e.g., aryl propargyl ether, o-allylphenol derivative) is of high purity. Residual impurities from previous steps can poison catalysts or lead to side reactions. Purify the starting material by column chromatography or recrystallization. - Characterization: Verify the structure and purity of your starting material using NMR and mass spectrometry before proceeding with the cyclization. |
| 2. Ineffective Catalyst or Reagents | - Catalyst Activity: For metal-catalyzed reactions (e.g., Au, Pt, Pd, Ru), ensure the catalyst is active. Use freshly purchased catalyst or store it under an inert atmosphere. For Ring-Closing Metathesis (RCM), Grubbs' or Hoveyda-Grubbs catalysts can be sensitive to air and moisture.[1] - Catalyst Loading: The optimal catalyst loading can vary. If you observe low conversion, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). Conversely, high catalyst loading can sometimes lead to side product formation. - Choice of Catalyst/Ligand: The choice of metal and its ligand is critical. For instance, in gold-catalyzed cyclizations, different ligands can influence the reactivity and selectivity. If one catalyst is not working, consider screening other catalysts known for similar transformations. |
| 3. Suboptimal Reaction Temperature | - Temperature Too Low: The reaction may be kinetically slow at the current temperature. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. - Temperature Too High: Excessive heat can lead to decomposition of the starting material, product, or catalyst. If you observe the formation of degradation products, try lowering the temperature. Microwave irradiation can sometimes be a beneficial alternative to conventional heating, allowing for shorter reaction times and potentially higher yields. |
| 4. Inappropriate Solvent | - Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, acetonitrile, DMF, DMSO). For instance, polar aprotic solvents can enhance the stability of charged intermediates. - Solvent Purity: Ensure the use of dry, degassed solvents, as water and oxygen can deactivate many catalysts, particularly those used in RCM. |
| 5. Competing Intermolecular Reactions | - High Concentration: At high concentrations, intermolecular reactions (e.g., dimerization, polymerization) can compete with the desired intramolecular cyclization, leading to low yields of the cyclic product. - High-Dilution Conditions: To favor the intramolecular pathway, perform the reaction under high-dilution conditions (e.g., 0.01 M or lower). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump. |
| 6. Unfavorable Ring Closure | - Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the cyclization. Redesigning the substrate to reduce steric strain may be necessary. - Ring Strain: The formation of highly strained ring systems can be thermodynamically or kinetically disfavored. Computational modeling can sometimes predict the feasibility of a particular ring closure. |
| 7. Side Reactions and Byproduct Formation | - Isomerization: In some cases, the starting material may isomerize to an unreactive species. For example, in RCM, the terminal alkenes can isomerize to internal alkenes, which are less reactive.[2] - Decomposition: The desired product may be unstable under the reaction conditions. Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common intramolecular cyclization strategies for chromene synthesis?
A1: Several effective strategies exist, with the choice depending on the available starting materials and desired substitution pattern. Key methods include:
-
Acid- or Metal-Catalyzed Hydroarylation of Aryl Propargyl Ethers: This is a widely used method where a Lewis or Brønsted acid, or a transition metal catalyst (commonly gold or platinum), promotes the cyclization of an aryl propargyl ether to form a 2H-chromene.[3]
-
Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a double bond and close the ring from a diene precursor, such as an o-allyl-vinyloxyphenyl ether.[1][2][4]
-
Intramolecular Heck Reaction: A palladium-catalyzed reaction can be used to form the chromene ring by coupling an aryl halide with a tethered alkene.
-
Intramolecular Wittig Reaction: This method can be employed to synthesize chromones (4H-chromen-4-ones) from appropriate precursors.[5]
-
Photochemical Cyclization: Certain quinone-containing precursors can undergo photochemical intramolecular cyclization to yield benzo[g]chromene derivatives.[3]
Q2: How does the choice of base affect base-mediated intramolecular cyclizations for chromene synthesis?
A2: In base-mediated or catalyzed cyclizations, the strength and steric bulk of the base are crucial.
-
Strong, Non-Nucleophilic Bases: For reactions involving deprotonation, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3) are often preferred to avoid side reactions.
-
Weaker Bases: In some cases, weaker bases like potassium carbonate (K2CO3) or organic amines (e.g., triethylamine) are sufficient and can offer better functional group tolerance. The optimal base and its stoichiometry should be determined empirically for each specific reaction.
Q3: My RCM reaction for chromene synthesis is sluggish. What specific troubleshooting steps can I take?
A3: For sluggish RCM reactions, consider the following:
-
Catalyst Choice: Second-generation Grubbs' (GII) or Hoveyda-Grubbs' (HGII) catalysts are generally more reactive and have better functional group tolerance than first-generation catalysts (GI).
-
Solvent: Toluene or 1,2-dichloroethane (DCE) at elevated temperatures (80-110 °C) are often effective for challenging RCM reactions.
-
Ethylene Removal: RCM is an equilibrium process, and the removal of the volatile ethylene byproduct can drive the reaction to completion. This can be achieved by performing the reaction under a gentle stream of inert gas (e.g., argon or nitrogen) or under reduced pressure.
-
Substrate Purity: RCM catalysts are sensitive to impurities, particularly those containing sulfur or phosphines. Ensure your substrate is highly pure.
Q4: What are some common side products in intramolecular chromene synthesis?
A4: Common side products can include:
-
Dimers and Oligomers: These arise from competing intermolecular reactions, especially at high concentrations.
-
Isomerized Starting Material: The starting material may isomerize to a less reactive form under the reaction conditions.
-
5-exo-dig vs. 6-endo-dig Cyclization Products: In the cyclization of aryl propargyl ethers, both 5- and 6-membered rings can potentially form. While the 6-endo-dig pathway leading to chromenes is often favored, the formation of the 5-exo-dig product (a dihydrofuran derivative) can occur, depending on the catalyst and substrate.[3]
-
Hydration or Addition Products: In the presence of nucleophiles (e.g., water), the activated intermediate may be trapped before cyclization occurs.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of intramolecular cyclization for chromene synthesis, providing a comparative overview of the effects of different catalysts and reaction conditions on product yield.
Table 1: Optimization of Base-Catalyzed Intramolecular Cyclization of 2-ynylphenols
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Acetonitrile | 60 | 12 | 89 |
| 2 | NaOH | Acetonitrile | 60 | 12 | 75 |
| 3 | Na2CO3 | Acetonitrile | 60 | 24 | <10 |
| 4 | K2CO3 | Acetonitrile | 60 | 24 | 25 |
| 5 | Cs2CO3 | Acetonitrile | 60 | 8 | 99 |
| 6 | DBU | Acetonitrile | 60 | 12 | 68 |
| 7 | Et3N | Acetonitrile | 60 | 24 | No Reaction |
| Data synthesized from a study on the synthesis of 2-substituted benzo[b]furans, which provides a model for base-catalyzed cyclization of phenolic alkynes. |
Table 2: Optimization of Reductive Intramolecular Cyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (2) | Dioxane | 150 (MW) | 0.5 | 45 |
| 2 | K2CO3 (2) | Toluene | 150 (MW) | 0.5 | 42 |
| 3 | K2CO3 (2) | NMP | 150 (MW) | 0.5 | 51 |
| 4 | K2CO3 (2) | NMP | 100 (MW) | 0.5 | 35 |
| 5 | K2CO3 (2) | NMP | 200 (MW) | 0.5 | 48 |
| 6 | K2CO3 (3) | NMP | 150 (MW) | 0.5 | 55 |
| 7 | K2CO3 (3) | NMP (0.01 M) | 150 (MW) | 0.5 | 82 |
| 8 | K2CO3 (3) | NMP (0.01 M) | 150 (MW) | 0.5 | 87 (1 mmol scale) |
| Data adapted from a study optimizing a reductive cyclization, highlighting the importance of base stoichiometry, solvent, temperature, and concentration.[6] |
Experimental Protocols
Below are detailed methodologies for key intramolecular cyclization reactions for chromene synthesis.
Protocol 1: Gold-Catalyzed Intramolecular Hydroarylation of an Aryl Propargyl Ether
Materials:
-
Aryl propargyl ether substrate
-
Gold(I) catalyst (e.g., Ph3PAuCl/AgOTf or IPrAuCl/AgOTf)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the gold(I) chloride precatalyst (e.g., Ph3PAuCl, 1-5 mol%) and the silver salt activator (e.g., AgOTf, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1 M) via syringe. Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation (a white precipitate of AgCl will form).
-
Add the aryl propargyl ether substrate to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of Celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Ring-Closing Metathesis (RCM) for Chromene Synthesis
Materials:
-
Diene precursor (e.g., o-allyl-vinyloxyphenyl ether)
-
Grubbs' or Hoveyda-Grubbs' catalyst (e.g., GII or HGII, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add the diene precursor.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent via syringe to achieve a high-dilution concentration (e.g., 0.01 M).
-
If the reaction is to be performed at elevated temperature, heat the solution to the desired temperature (e.g., 80-110 °C for toluene).
-
In a separate vial under an inert atmosphere, weigh the RCM catalyst. Dissolve it in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Stir the reaction mixture at the desired temperature. To facilitate the removal of ethylene, a gentle stream of inert gas can be passed over the reaction mixture, or it can be performed under reduced pressure.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst, a few drops of ethyl vinyl ether can be added, and the mixture stirred for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Mechanism for Gold-Catalyzed Intramolecular Hydroarylation
Caption: Gold-catalyzed 6-endo-dig hydroarylation of an aryl propargyl ether.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Diagram 3: Competing Intermolecular vs. Intramolecular Reactions
Caption: The effect of concentration on reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromene Synthesis Catalyst Selection and Optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully selecting and optimizing catalysts for chromene synthesis. This guide provides troubleshooting advice for common issues encountered during experimentation and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the catalytic synthesis of chromenes, offering potential causes and systematic solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of catalysts from different classes (e.g., Lewis acids, Brønsted acids, organocatalysts, metal complexes). Consider using a bifunctional catalyst to leverage synergistic effects. | Identification of a catalyst that provides a better-defined environment for the reaction, leading to improved yields. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions.[1] | Increased product yield by finding the optimal temperature for catalyst activity and reaction kinetics. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, acetonitrile, or solvent-free conditions).[2][3][4][5][6] The solvent can influence reactant solubility and catalyst activity. | Discovery of a solvent that enhances reactant solubility and promotes the desired catalytic pathway. |
| Low Catalyst Loading | Incrementally increase the catalyst loading.[2] | An improved reaction rate and higher conversion to the desired product. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.[2] Consider in-situ reactivation methods if applicable. | Preservation of the catalyst's activity throughout the reaction, leading to a consistent product yield. |
| Incomplete Reaction | Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[7] | Achievement of maximum yield by ensuring the reaction proceeds to completion. |
Issue 2: Formation of Significant Side Products/Impurities
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-selective Catalyst | Select a catalyst known for high selectivity towards the desired chromene derivative. Chiral catalysts can be employed for enantioselective syntheses.[8] | Increased purity of the final product with minimized side reactions. |
| Suboptimal Reaction Conditions | Adjusting the reaction temperature can favor the formation of the thermodynamic product over kinetic side products.[7] Experiment with different solvents, as solvent polarity can influence the reaction pathway.[2][7] | Suppression of side product formation and enhanced selectivity towards the desired chromene. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere to prevent unwanted reactions with atmospheric components.[2] | Elimination of interferences that can lead to the formation of byproducts. |
| Incorrect Stoichiometry of Reactants | Carefully control the molar ratios of the starting materials. | Minimized unreacted starting materials and side products resulting from incorrect stoichiometry. |
Issue 3: Catalyst Deactivation and Reusability Issues
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poisoning | Identify and remove potential poisons from the feedstock. These can include sulfur or nitrogen-containing compounds for metal catalysts.[9] | Extended catalyst lifetime and consistent performance over multiple runs. |
| Fouling/Coking | For heterogeneous catalysts, a regeneration step involving washing with a suitable solvent or calcination at a controlled temperature might be necessary to remove adsorbed species or carbon deposits.[10][11] | Restoration of catalyst activity, allowing for its reuse in subsequent reactions. |
| Sintering or Leaching | These are often irreversible deactivation mechanisms.[10] Consider using a more robust catalyst support or optimizing reaction conditions (e.g., lower temperature) to minimize these effects. | Improved long-term stability of the heterogeneous catalyst. |
| Product Inhibition | The product itself may coordinate to the catalyst's active sites, leading to deactivation.[10] If this is suspected, consider strategies to remove the product from the reaction mixture as it forms. | Maintained catalyst activity throughout the course of the reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific chromene synthesis?
A1: The choice of catalyst depends on several factors, including the specific chromene derivative being synthesized, the nature of the starting materials, and the desired reaction conditions (e.g., solvent, temperature). A good starting point is to review the literature for similar transformations. Generally, Lewis acids (e.g., ZnCl₂, InCl₃), Brønsted acids (e.g., p-toluenesulfonic acid), basic catalysts (e.g., piperidine, L-proline), and various transition metal catalysts have been successfully employed.[12] For enantioselective synthesis, chiral organocatalysts or metal complexes are necessary.[8]
Q2: What is the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading should be determined empirically for each specific reaction. A typical starting point is 5-10 mol%.[6] However, some highly active catalysts may be effective at lower loadings (e.g., 1-2 mol%). It's advisable to perform a catalyst loading study to find the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe, which can reduce costs and simplify purification.[13][14]
Q3: How does the choice of solvent affect the synthesis of chromenes?
A3: The solvent can significantly impact the reaction by influencing the solubility of reactants and the stability of intermediates.[4] Polar protic solvents like ethanol and methanol are commonly used and can facilitate certain reaction steps.[6] In some cases, aprotic solvents or even solvent-free conditions can lead to better results.[3][5] It is often beneficial to screen a variety of solvents to identify the optimal medium for your specific catalytic system.[2][15]
Q4: My catalyst is heterogeneous. How can I test its reusability?
A4: To test the reusability of a heterogeneous catalyst, after the initial reaction, separate the catalyst from the reaction mixture by filtration or centrifugation. Wash it with a suitable solvent to remove any adsorbed products or byproducts, and then dry it under vacuum. The recovered catalyst can then be used in a subsequent reaction under the same conditions. Monitoring the yield and reaction time over several cycles will indicate the catalyst's stability and reusability.[1]
Q5: What analytical techniques are best for monitoring the progress of my chromene synthesis?
A5: Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[7] For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent choices. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can be used to determine the conversion and yield by integrating characteristic signals of the reactants and products.[16][17]
Experimental Protocols
General Procedure for Catalyst Screening in a Three-Component Chromene Synthesis
This protocol describes a general method for screening different catalysts for the synthesis of a 2-amino-4H-chromene derivative from an aldehyde, malononitrile, and a phenolic compound.
-
To a series of reaction vials, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), and the phenolic compound (e.g., resorcinol or 2-naphthol, 1.0 mmol).
-
To each vial, add the respective catalyst (0.1 mmol, 10 mol%).
-
Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.
-
Seal the vials and stir the reaction mixtures at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of each reaction by TLC at regular intervals.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the yield for each catalyst.
Quantitative Data Summary
Table 1: Effect of Different Catalysts on the Synthesis of a 2-Amino-4H-chromene Derivative *
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-Proline | Ethanol | Reflux | 2 | 92 |
| 2 | Piperidine | Ethanol | Reflux | 3 | 88 |
| 3 | Ceric Ammonium Nitrate (CAN) | Ethanol | Room Temp | 1.5 | 95 |
| 4 | Fe₃O₄@SiO₂-SO₃H | Methanol | 80 | 2 | 98 |
| 5 | Hydrotalcite | Water | 90 | 5 | 85 |
*This is a representative table compiled from various literature sources and should be used as a guideline. Actual results will vary depending on the specific substrates and reaction conditions.[1][4][6][12][13]
Visualizations
Caption: A workflow for systematic catalyst selection and optimization.
Caption: A logical flowchart for troubleshooting common issues.
Caption: A generalized signaling pathway for chromene synthesis.
References
- 1. 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst [jwent.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jwent.net [jwent.net]
- 5. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of synthetic routes to 2H-chromenes
A Comparative Guide to the Synthetic Routes of 2H-Chromenes for Researchers and Drug Development Professionals
The 2H-chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and materials with unique photophysical properties.[1] The significant biological activity of 2H-chromene derivatives has spurred the development of numerous synthetic strategies for their construction. This guide provides a comparative analysis of key synthetic routes to 2H-chromenes, focusing on transition-metal-catalyzed, organocatalytic, and domino reactions. The performance of these methods is compared using quantitative data, and detailed experimental protocols for representative reactions are provided.
Comparative Analysis of Synthetic Routes
The synthesis of 2H-chromenes can be broadly categorized based on the catalytic system employed and the nature of the bond-forming strategy. Transition-metal catalysis, particularly with palladium and gold, offers efficient routes through the cyclization of functionalized precursors.[1][2] Organocatalysis provides a metal-free alternative, often employing cascade reactions to build complexity in a single step.[3] Domino reactions, which can be either metal-catalyzed or organocatalytic, are highly efficient as they form multiple bonds in one pot.[4][5]
A quantitative comparison of representative synthetic routes is presented in the table below, highlighting key reaction parameters and yields.
| Synthetic Route | Catalyst / Reagent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Palladium-Catalyzed Intramolecular Cyclization | Pd(OAc)₂ (5 mol%), CuBr₂ (2.5 equiv), LiBr (1 equiv) | Aryl Propargyl Ethers | Acetic acid, room temperature, 5-15 min | 63-75 | [6] |
| Gold-Catalyzed Cycloisomerization | Ph₃PAuNTf₂ | Propargyl Aryl Ethers | 25 °C | Good-High | [1] |
| Organocatalytic Oxa-Michael-Henry Domino Reaction | Potassium Carbonate (K₂CO₃) | Salicylaldehyde derivatives, β-nitrostyrenes | Solvent-free ball milling, short reaction times | Good | [7] |
| Petasis-Type Reaction and Cyclization | Dibenzylamine (5 mol %) | Salicylaldehyde, Vinylboronic acid | 90 °C, 24 h | High | [8] |
| Hydrazine-Catalyzed RCCOM | [2.2.1]-bicyclic hydrazine catalyst (10 mol %) | O-allyl salicylaldehydes | Ethanol, 140 °C, 12 h in a sealed tube | up to 75% | [9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for different substrates.
Palladium-Catalyzed Intramolecular Cyclization of Aryl Propargyl Ethers
This method provides a rapid and efficient route to 3-bromo-2H-chromenes at room temperature, which can be further functionalized using cross-coupling reactions.[6]
Experimental Protocol: To a solution of the aryl propargyl ether in acetic acid are added Pd(OAc)₂ (5 mol%), CuBr₂ (2.5 equivalents), and LiBr (1 equivalent). The reaction mixture is stirred at room temperature for 5-15 minutes. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield the 3-bromo-2H-chromene.[6]
Organocatalytic Oxa-Michael-Henry Domino Reaction
This environmentally friendly approach utilizes solvent-free ball milling and a simple base catalyst to generate 3-nitro-2H-chromenes in good yields with short reaction times.[7]
Experimental Protocol: A mixture of a salicylaldehyde derivative, a β-nitrostyrene, and potassium carbonate is subjected to solvent-free ball milling. The reaction progress is monitored until completion. The resulting solid is then worked up and purified to afford the 3-nitro-2H-chromene.[7]
Petasis-Type Reaction and Cyclization from Salicylaldehydes
This route involves a catalytic Petasis condensation followed by a thermal cyclization to produce 2H-chromenes.[8]
Experimental Protocol: A mixture of salicylaldehyde, a vinylboronic acid, and dibenzylamine (5 mol%) is heated at 90 °C for 24 hours. The intermediate product undergoes a cyclization with the elimination of the amine upon heating. The resulting 2H-chromene is then purified from the reaction mixture.[8]
Visualization of Synthetic Strategies
The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes to 2H-chromenes.
Caption: Overview of major synthetic pathways to 2H-chromenes.
Caption: Workflow comparison of two distinct 2H-chromene syntheses.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. 2H-Chromene synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2H-Chromen-3-ylmethanol: X-ray Crystallography vs. Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides an objective comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2H-chromen-3-ylmethanol, a key heterocyclic scaffold.
Introduction to Structural Validation
The precise arrangement of atoms and bonds in a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural validation is paramount. While X-ray crystallography is often considered the "gold standard" for its definitive three-dimensional elucidation, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial and often complementary information. This guide will delve into the experimental protocols, data presentation, and comparative advantages of these techniques for the structural validation of this compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an atomic-resolution, three-dimensional model of a molecule as it exists in a crystalline state. This technique is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with very high precision. For chromene derivatives, X-ray crystallography has been instrumental in confirming their molecular structures.[1][2]
Experimental Protocol for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The intensities and positions of the diffracted beams are recorded by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule. The initial phases of the structure factors are determined using computational methods.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined to best fit the experimental data.
-
Validation: The final structural model is validated using various metrics to ensure its quality and accuracy.
Data Presentation: Crystallographic Data for a Hypothetical this compound Crystal
| Parameter | Typical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| β (°) | 90 - 110 |
| Volume (ų) | 1200 - 1800 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
| Goodness-of-fit (GooF) | ~1.0 |
Visualization of the X-ray Crystallography Workflow
Alternative Methods: A Spectroscopic Approach
While X-ray crystallography provides a static image of a molecule in the solid state, spectroscopic methods offer insights into the structure and dynamics in solution and can be used when single crystals are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied, and the resulting signals from the atomic nuclei (most commonly ¹H and ¹³C) are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integrations of the peaks are analyzed to determine the molecular structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often used to establish connectivity between atoms.
| Technique | Parameter | Expected Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.8-7.2 ppm; Olefinic proton: ~6.5 ppm; Methylene protons (-CH₂OH): ~4.2 ppm; Methanol proton (-OH): variable; Methylene protons (chromene ring): ~4.8 ppm. |
| Coupling Constants (J) | J-coupling between adjacent protons provides connectivity information. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-150 ppm; Olefinic carbons: ~120-130 ppm; Methylene carbon (-CH₂OH): ~60-65 ppm; Methylene carbon (chromene ring): ~65-70 ppm. |
| 2D NMR | Correlations | COSY: Shows correlations between coupled protons.HSQC: Correlates protons with their directly attached carbons.HMBC: Shows long-range correlations between protons and carbons (2-3 bonds away). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
-
Sample Preparation: The sample can be a thin film on a salt plate (for liquids), a KBr pellet (for solids), or in solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of radiation absorbed at each frequency.
-
Spectral Interpretation: The absorption bands in the IR spectrum are correlated with specific functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad, Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic & olefinic) | 1500-1650 | Medium-Strong |
| C-O (ether & alcohol) | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] This data is crucial for determining the elemental composition and identifying structural motifs.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
| Technique | Ion | Expected m/z (Mass-to-Charge Ratio) |
| High-Resolution MS (HRMS) | [M+H]⁺ | Precise mass of the protonated molecule (C₁₀H₁₁O₂⁺) |
| [M+Na]⁺ | Precise mass of the sodium adduct (C₁₀H₁₀O₂Na⁺) | |
| Tandem MS (MS/MS) | Fragment Ions | Peaks corresponding to the loss of H₂O, CH₂OH, and other fragments, revealing structural information. |
Comparative Analysis
The choice of analytical technique depends on the specific information required, the availability of the sample in a suitable form, and the research stage.
Visualization of Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry | Atomic connectivity, stereochemistry, molecular dynamics in solution | Presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous 3D structure determination[6] | Provides detailed structural information in solution[3] | Rapid and simple functional group identification | High sensitivity and accurate mass determination[5] |
| Limitation | Requires high-quality single crystals; static picture | Can have complex spectra for large molecules; lower resolution than X-ray | Provides limited connectivity information | Does not directly provide 3D structural information |
Conclusion
For the definitive validation of the this compound structure, single-crystal X-ray crystallography stands as the most authoritative method, providing an unambiguous three-dimensional model. However, a comprehensive structural elucidation relies on a combination of techniques. NMR spectroscopy is indispensable for confirming the structure in solution and providing insights into its dynamic behavior. IR spectroscopy and mass spectrometry serve as rapid and essential tools for confirming functional groups and determining the molecular formula, respectively. For drug development professionals, integrating data from all these techniques ensures a robust and complete structural validation of this compound and its derivatives, forming a solid foundation for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 4. Opening 2,2-diphenyl-2H-chromene to infrared light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2H-Chromen-3-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Derivatives of 2H-chromen-3-ylmethanol have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 2H-Chromene Derivatives
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | Reference |
| Dihydropyrazole derivative (10a) | - | 0.98 ± 0.11 | - | - | [1] |
| Pyrano[3,2-c]chromene (4e) | 0.2 | 0.8 | 0.5 | - | [2] |
| Pyrano[3,2-c]chromene (4f) | 0.5 | 1.2 | 0.9 | - | [2] |
| Pyrano[3,2-c]chromene (4m) | 1.1 | 1.7 | 1.3 | - | [2] |
| Dihydropyrano[3,2-c]chromene (4m) | - | - | 45 | - | [3] |
| Dihydropyrano[3,2-c]chromene (5j) | - | - | 50 | - | [3] |
| Dihydropyrano[3,2-c]chromene (5k) | - | - | 47 | - | [3] |
| Benzochromene derivatives | 4.6 - 21.5 | - | - | - | [4] |
| Chromeno[3,4-d]imidazol-4(1H)-one (35) | "dramatic" | - | "dramatic" | - | [5] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.
Antimicrobial Activity
Various 2H-chromene derivatives have also been evaluated for their ability to inhibit the growth of pathogenic bacteria. The primary methods for assessing antimicrobial activity are the agar well diffusion assay, which measures the zone of inhibition around the compound, and broth microdilution, which determines the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity of 2H-Chromene Derivatives
| Compound/Derivative | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2H-Chromenylmethylene benzohydrazides (6a, 6f, 6p, 6t) | Bacteria | Potent | - | |
| Fused Chromenes | Bacteria | Moderate to High | - | [6] |
| 1,2,3-Triazole derivatives (10c, 10e) | Various Bacteria | - | Promising | [7] |
| 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | Gram (+) & Gram (-) bacteria | - | Screened | [8] |
| Halogenated 3-Nitro-2H-Chromenes | S. aureus (MDR) | - | 1 - 8 | [9] |
| Coumarinyl-azetidinone Derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | - | Potent |
Note: A larger zone of inhibition and a lower MIC value indicate greater antimicrobial activity. "-" indicates data not available in the cited sources.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance.
Workflow:
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are punched into the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Signaling Pathways in Anticancer Activity
The anticancer effects of some 2H-chromene derivatives have been linked to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Some 2H-chromen derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.[1]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Inhibition of this pathway can induce apoptosis in cancer cells.
Conclusion
The derivatives of this compound represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presented data highlights that structural modifications to the 2H-chromene core can lead to substantial improvements in biological activity. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to optimize their therapeutic potential. The lack of publicly available data on the parent compound, this compound, underscores the need for its biological evaluation to provide a comprehensive baseline for future comparative studies.
References
- 1. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives as potent anticancer cell proliferation and migration agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester | Semantic Scholar [semanticscholar.org]
- 9. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2H-Chromene-Based Compounds: In Vitro Efficacy vs. In Vivo Performance in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo anticancer activities of 2H-chromene-based compounds. By presenting key experimental data in structured tables, detailing methodologies for crucial assays, and visualizing complex biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this important class of molecules.
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. While in vitro studies consistently demonstrate the cytotoxic and pro-apoptotic effects of these compounds against various cancer cell lines, the translation of these findings into effective in vivo therapies remains a critical area of investigation. This guide synthesizes data from multiple studies to offer a comparative perspective on the performance of 2H-chromene-based compounds in controlled laboratory settings versus complex biological systems.
Quantitative Data Summary: In Vitro vs. In Vivo Studies
The following tables summarize the quantitative data from various studies on 2H-chromene-based compounds, providing a direct comparison of their in vitro cytotoxicity and in vivo antitumor efficacy.
Table 1: In Vitro Cytotoxicity of 2H-Chromene-Based Compounds
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivative | Various human tumor cells | MTT | < 1 | [1][2] |
| 2-Aryl-3-nitro-2H-chromene derivative (4l) | MCF-7 (Breast) | Not Specified | 0.2 | |
| Isoxazole and 2-(1,2,3-triazolylmethoxy) functionalized 2H-chromene (Compound 5) | Various human cancer cells | Not Specified | < 20 | [1][3] |
| 2-glyco-3-nitro-2H-chromenes (Compounds 34, 35, 36, 39) | WiDr (Colon) | Not Specified | 1.7 - 3.1 | [1][2] |
| Chromene derivative with sulfonamide moiety (Compound 7) | T47D (Breast) | Not Specified | 8.8 | [1][3] |
| Dihydropyrazole linked 2H-chromen (Compound 10a) | HepG2 (Liver) | Not Specified | 0.98 | |
| 4H-benzo[h]chromene derivatives (Compounds 59, 60) | HCT-116, MCF-7, HepG-2 | Not Specified | 0.7 - 3.0 µg/mL | [1][2] |
| Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one (Compound 58) | MCF-7 (Breast) | Not Specified | 0.86 µg/mL | [1][2] |
| Benzo[h]chromene derivative (Compound 13d) | K562 (Leukemia) | Not Specified | Not specified in abstract | [4] |
| Chromeno[2,3-d]pyrimidinone derivatives (4.25 and 8) | Triple-Negative Breast Cancer (TNBC) cells | Cell Viability Assay | Low micromolar range |
Table 2: In Vivo Antitumor Activity of 2H-Chromene-Based Compounds
| Compound/Derivative | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| Chromeno[2,3-d]pyrimidinone derivatives (4.25 and 8) | Chick Chorioallantoic Membrane (CAM) | Triple-Negative Breast Cancer (TNBC) | Not Specified | Significant tumor regression; Safe profile in C. elegans | |
| Unspecified 2H-chromene derivative | HepG2 xenograft model | Hepatocellular Carcinoma | Not Specified | Tumor Growth Inhibition (TGI) of ~53%; Safer than cisplatin | |
| Benzo[h]chromene derivative (Compound 13d) | K562 xenograft mouse model | Leukemia | Not Specified | Significant reduction in tumor volume and weight; High tumor growth inhibition rate | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments frequently cited in the study of 2H-chromene-based compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 2H-chromene-based compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
Caspase-3 Activation Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Cells treated with the 2H-chromene compound and control cells are harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., Bradford assay) to normalize the caspase activity.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate). The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.
-
Detection: The amount of released product is quantified by measuring the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays). The fold-increase in caspase-3 activity is determined by comparing the treated samples to the untreated controls.
Signaling Pathways and Experimental Workflows
The anticancer effects of 2H-chromene-based compounds are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex biological processes and experimental workflows.
Discussion and Conclusion
The compiled data reveals a promising correlation between the in vitro and in vivo activities of 2H-chromene-based compounds. Compounds exhibiting high cytotoxicity and apoptosis-inducing capabilities in cell-based assays have demonstrated significant tumor growth inhibition in animal models.[4] The mechanisms of action, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways and the instigation of cell cycle arrest, appear to be consistent across both study types.[1][2]
Specifically, the modulation of key regulatory proteins such as caspases and cyclin-dependent kinases is a recurring theme.[1] The ability of some 2H-chromene derivatives to suppress the NF-κB signaling pathway further highlights their multi-targeted anticancer potential.
However, it is crucial to acknowledge the existing gap in the available literature. While in vitro data is abundant, comprehensive in vivo studies, particularly those detailing pharmacokinetic and pharmacodynamic profiles, as well as long-term toxicity, are less common. The transition from a promising in vitro candidate to a clinically viable drug is fraught with challenges, and more extensive in vivo testing is imperative.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. In vivo antitumor activity of compound 13d in the K562 xenograft tumor mouse model (mean ± SD, n = 6). (A) Body weight; (B) Tumor volume (Day 13, 15, 17, 19, 21, 23, 27, and 29: P < 0.05; Day 25: P < 0.01, compound 13d group vs β-elemene group); (C) Tumor weight (***P < 0.001 vs model group; ###P < 0.001 vs β-elemene group); (D) Tumor growth inhibition rate (##P < 0.01 vs β-elemene group). [cjnmcpu.com]
Unlocking the Therapeutic Potential of 2H-Chromenes: A Comparative Guide to Structure-Activity Relationships
Researchers and drug development professionals are increasingly turning their attention to the versatile 2H-chromene scaffold, a privileged heterocyclic motif found in a wide array of biologically active compounds. Structure-activity relationship (SAR) studies of 2H-chromene analogs have revealed critical insights into the structural requirements for potent and selective activity against various diseases, including cancer, microbial infections, and inflammatory conditions. This guide provides a comparative analysis of the performance of different 2H-chromene derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
The 2H-chromene core, a fusion of a benzene and a pyran ring, offers a unique three-dimensional architecture that can be readily functionalized at multiple positions. This chemical tractability allows for the systematic exploration of how different substituents impact biological activity, leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity of 2H-Chromene Analogs
A significant body of research has focused on the development of 2H-chromene derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
One notable area of investigation involves the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical mediator of tumor adaptation to low-oxygen environments.[1] The following table summarizes the structure-activity relationships of a series of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs as HIF-1 pathway inhibitors.
| Compound ID | R1 | R2 | R3 | IC50 (µM) against Human Glioma Cells (LN229)[1] |
| KCN1 | H | 3,4-dimethoxy | Phenyl | 0.59[1] |
| Analog 1 | 8-methoxy | 3,4-dimethoxy | Phenyl | > 10 |
| Analog 2 | H | 4-methoxy | Phenyl | 1.2 |
| Analog 3 | H | 3,4-dimethoxy | Pyridin-2-yl | 0.8 |
The data clearly indicates that the presence of a 3,4-dimethoxyphenyl group at the R2 position and a phenyl group at the R3 position are crucial for potent HIF-1 inhibitory activity, as exemplified by KCN1.[1] Modification at the 8-position of the chromene ring (Analog 1) or simplification of the R2 substituent (Analog 2) leads to a significant decrease in activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the 2H-chromene analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[2][3]
Procedure:
-
Cell Seeding: Human glioma cells (LN229) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 2H-chromene analogs for 48 hours.
-
MTT Incubation: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.[2]
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Signaling Pathway: Hypoxia-Inducible Factor-1 (HIF-1)
The following diagram illustrates the general workflow of an SAR study and the HIF-1 signaling pathway, a key target for some anticancer 2H-chromene analogs.
Figure 1. A generalized workflow for a structure-activity relationship (SAR) study.
Figure 2. Simplified diagram of the HIF-1 signaling pathway.
Antimicrobial Activity of 2H-Chromene Analogs
2H-Chromene derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The SAR studies in this area aim to enhance the potency and broaden the spectrum of activity.
A series of 2-amino-4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values are presented in the table below.
| Compound ID | R (Aryl Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4a | Phenyl | 62.5 | 125 |
| 4b | 4-Chlorophenyl | 31.25 | 62.5 |
| 4c | 4-Methoxyphenyl | 125 | 250 |
| 4d | 4-Nitrophenyl | 15.62 | 31.25 |
The results highlight that electron-withdrawing groups on the 4-aryl substituent significantly enhance antibacterial activity. The 4-nitrophenyl derivative (4d ) displayed the most potent activity against both S. aureus and E. coli. In contrast, the electron-donating methoxy group in compound 4c resulted in diminished activity.
Experimental Protocol: Agar Well Diffusion Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized 2H-chromene analogs was determined using the agar well diffusion method.[7][8][9]
Principle: This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition, which is the area around a well containing the antimicrobial agent where microbial growth is prevented.[9]
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) was prepared.
-
Inoculation of Agar Plates: Mueller-Hinton agar plates were uniformly swabbed with the bacterial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) were aseptically punched into the agar plates.
-
Compound Application: A fixed volume of different concentrations of the 2H-chromene analogs dissolved in a suitable solvent (e.g., DMSO) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well was measured in millimeters. The MIC was determined as the lowest concentration of the compound that showed a clear zone of inhibition.
Anti-inflammatory Activity of 2H-Chromene Analogs
The anti-inflammatory potential of 2H-chromene derivatives has been explored, with some analogs showing promising activity by modulating inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/MAPK pathway.[10][11]
A series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages was evaluated.
| Compound ID | Substituent on Phenyl Ring | NO Inhibition (%) at 20 µM[11] |
| Comp 1 | H | 45.2 |
| Comp 8 | 3,4,5-trimethoxy | 85.7[11] |
| Comp 10 | 4-chloro | 62.1 |
Compound 8, with three methoxy groups on the phenyl ring, demonstrated the most potent inhibitory activity on NO production, suggesting that multiple electron-donating groups enhance the anti-inflammatory effect in this series.[11]
Signaling Pathway: Toll-like Receptor 4 (TLR4)/MAPK
The diagram below illustrates the TLR4 signaling pathway, which is implicated in the inflammatory response and is a target for some anti-inflammatory 2H-chromene analogs.
Figure 3. A simplified representation of the TLR4/MAPK signaling pathway.
Conclusion
The structure-activity relationship studies of 2H-chromene analogs have provided a valuable framework for the design of novel therapeutic agents. The data presented in this guide highlights how subtle modifications to the 2H-chromene scaffold can lead to significant changes in biological activity. For researchers in drug discovery, these findings underscore the importance of systematic analog synthesis and biological evaluation in the journey toward developing more effective and selective drugs. The detailed experimental protocols and signaling pathway diagrams further serve as a practical resource for those working in this exciting field.
References
- 1. hereditybio.in [hereditybio.in]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. chemistnotes.com [chemistnotes.com]
- 10. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking 2H-Chromen-3-ylmethanol Derivatives Against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 2H-chromen-3-ylmethanol derivatives against established therapeutic agents. The following sections detail the anticancer and antimicrobial activities of selected 2H-chromene derivatives, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways.
Anticancer Activity
The anticancer potential of 2H-chromene derivatives has been investigated against various cancer cell lines. This section compares the cytotoxic effects of representative 2H-chromene compounds with the widely used chemotherapeutic drug, Doxorubicin.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2H-Chromene Derivative (Compound 10a) | HepG2 (Liver Carcinoma) | 0.98 ± 0.11 | [1] |
| 2H-Chromene Derivative (Compound 6i) | A549 (Lung Carcinoma) | Not explicitly quantified, but showed antiproliferative effect. | [2] |
| 2H-Chromene Derivative (Compound 6j) | MCF-7 (Breast Cancer) | Not explicitly quantified, but showed antiproliferative effect. | [2] |
| Doxorubicin | HepG2 (Liver Carcinoma) | 8.71 | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 ± 1.76 | [4] |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the 2H-chromene derivatives or Doxorubicin and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Signaling Pathway
Some 2H-chromene derivatives have been shown to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate, proliferation, and differentiation, and its dysregulation is often implicated in cancer.
Caption: Inhibition of the Wnt/β-catenin pathway by a 2H-chromene derivative.
Antimicrobial Activity
Certain 2H-chromene derivatives have demonstrated notable activity against various bacterial and fungal strains. This section compares their efficacy with the standard antifungal agent, Fluconazole.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-nitro-2H-chromene (Compound 5s) | Staphylococcus aureus (MDR) | 4 | [8] |
| Halogenated 3-nitro-2H-chromene (Compound 5s) | Staphylococcus epidermidis (MDR) | 1-4 | [8] |
| Fluconazole | Candida albicans | ≤2 - 8 | [9] |
| Fluconazole | Aspergillus fumigatus | 20 (for I301T mutant) - 640 (parental strain) | [10] |
MDR: Multi-drug resistant
Experimental Protocols
Agar Well Diffusion Method
The antimicrobial activity was assessed using the agar well diffusion method.[11][12][13][14]
Procedure:
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized.
-
Inoculation: The agar plates were uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) were punched into the agar.
-
Compound Application: A specific volume of the 2H-chromene derivative or Fluconazole solution at different concentrations was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth was inhibited, was measured in millimeters. The MIC was determined as the lowest concentration that showed a clear zone of inhibition.
Mechanism of Action
The primary mechanism of action for azole antifungals like Fluconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Fluconazole inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.
Conclusion
The presented data suggests that 2H-chromene derivatives are a promising class of compounds with significant potential in both anticancer and antimicrobial applications. Certain derivatives exhibit potency comparable or superior to established drugs like Doxorubicin and show efficacy against multi-drug resistant bacterial strains. The inhibition of key signaling pathways, such as the Wnt/β-catenin pathway, provides a mechanistic basis for their anticancer effects. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to optimize the therapeutic profile of these compounds for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
Comparative Docking Analysis of Chromene Derivatives: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction patterns of various chromene derivatives with key biological targets implicated in cancer, Alzheimer's disease, and microbial infections. This guide provides researchers, scientists, and drug development professionals with a comparative overview of in silico docking studies, supported by experimental data and detailed methodologies, to facilitate the development of novel therapeutics based on the versatile chromene scaffold.
Overview of Chromene Derivatives in Drug Discovery
Chromene and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2][3] Their diverse biological applications include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][4][5] Molecular docking studies have become an indispensable tool in elucidating the potential mechanisms of action of these compounds, predicting their binding affinities to various biological targets, and guiding the design of more potent and selective derivatives.[5][6] This guide synthesizes findings from multiple comparative docking studies to provide a clear and objective comparison of the performance of different chromene derivatives.
Comparative Docking Performance of Chromene Derivatives
The following tables summarize the quantitative data from various molecular docking studies, presenting the binding energies or docking scores of different chromene derivatives against several key protein targets. Lower binding energy values typically indicate a higher predicted binding affinity.
Anticancer Targets
Chromene derivatives have been extensively studied for their potential as anticancer agents, with molecular docking studies targeting various proteins involved in cancer progression.
Table 1: Docking Scores of Chromene Derivatives against Anticancer Targets
| Derivative Class | Specific Compound(s) | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Drug | Reference Drug Score (kcal/mol) | Source |
| Indole-tethered Chromenes | 4c | Tubulin (6JCJ) | -6.4 | Crolibulin | - | [2] |
| Indole-tethered Chromenes | 4d | Tubulin (6JCJ) | -6.2 | Crolibulin | - | [7] |
| 4H-Chromenes | PKB-4 | Estrogen Receptor α | - | Adriamycin | - | [8][9] |
| 4H-Chromenes | PKB-10 | Estrogen Receptor α | Better than Adriamycin | Adriamycin | - | [8][9] |
| 6-methyl-2H-chromen-2-ones | C-5 | Estrogen Receptor-α | - | Tamoxifen (TAM) | - | [10] |
| Chromene-Azo Sulfonamide Hybrids | 7a, 7b, 7f, 7g, 11d | EGFR, hCAII, MMP-2 | - | - | - | [11] |
| Benzo[f]chromene Derivatives | 4c, 4e, 4f | TGF-βI receptor | Strong binding affinities | Doxorubicin | - | [12][13] |
Note: Direct comparison of scores across different studies should be done with caution due to variations in docking software and protocols.
Alzheimer's Disease Targets
Several chromene derivatives have been investigated as potential therapeutic agents for Alzheimer's disease, primarily targeting enzymes involved in the disease pathology.[14][15][16]
Table 2: Docking Scores and Inhibition Data of Chromene Derivatives against Alzheimer's Disease Targets
| Derivative Class | Specific Compound(s) | Target Enzyme | Docking Score (kcal/mol) / IC50 | Reference Drug | Reference Drug Performance | Source |
| Imino-2H-chromenes | 10c | BACE1 | IC50 = 6.31 μM | - | - | [17] |
| Imino-2H-chromenes | 10a | Butyrylcholinesterase (BuChE) | IC50 = 3.3 μM | - | - | [17] |
| 2-oxo-chromene-7-oxymethylene acetohydrazides | 4c | Acetylcholinesterase (AChE) | IC50 = 0.802 μM | Donepezil | - | [18] |
| Flavone (Chromen-4-one derivative) | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | IC50 = 1.37 μM | - | - | [15] |
| Flavone (Chromen-4-one derivative) | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | IC50 = 0.95 μM | - | - | [15] |
Antimicrobial Targets
The antimicrobial potential of chromene derivatives has been explored through docking studies against essential microbial enzymes.
Table 3: Docking Performance of Chromene Derivatives against Antimicrobial Targets
| Derivative Class | Specific Compound(s) | Target Protein (PDB ID) | Docking Score | Reference Drug(s) | Source |
| 4H-Chromene Based Indole-Pyrimidine Hybrids | 8e, 8g, 10f, 10g | NADPH oxidase | Supporting docking scores | Ampicillin, Itraconazole | [19] |
| Thiochromene Derivatives | 17 | Dihydropteroate synthase | Good scoring | Ampicillin, Amphotericin B | [20] |
| Chromene derivatives | 5, 6, 7, 15 | Dihydropteroate synthase (2EXB), E. coli MurB (3HUN) | Good binding scores | Chloramphenicol, Cephalothin, Cycloheximide | [21] |
| Benzo[f]chromene Derivatives | 4c, 4f | Choline-binding domain | Strong binding affinities | Augmentin | [12][13] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies are crucial for interpreting and reproducing the results. While specific parameters may vary, a general workflow is typically followed.
General Molecular Docking Workflow
A typical molecular docking protocol involves the following steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the chromene derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, PyRx, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[1][22]
-
Analysis of Results: The results are analyzed based on the docking scores or binding energies and the visualization of the binding poses to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Example Protocol: Docking of Indole-Tethered Chromenes with Tubulin
This protocol is based on the study of novel indole-tethered chromene derivatives as potential anticancer agents.[2][7]
-
Software: AutoDock Vina was used for the molecular docking simulations.
-
Protein Preparation: The crystal structure of the tubulin protein was downloaded from the Protein Data Bank (PDB ID: 6JCJ).
-
Ligand Preparation: The structures of the indole-tethered chromene derivatives were drawn and optimized.
-
Docking: The docking was performed to understand the binding affinity of the derivatives towards the tubulin protein, with crolibulin used as a positive control.[2] The derivative 4c, with fluorine and methyl substitutions, exhibited the best interaction with a binding energy score of -6.4 kcal/mol, forming five hydrogen bonds with key amino acid residues.[2]
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the comparative docking studies of chromene derivatives.
Conclusion
The comparative docking studies presented in this guide highlight the significant potential of chromene derivatives as a versatile scaffold for the development of novel therapeutic agents. The data indicates that specific substitutions on the chromene ring system can lead to high binding affinities for a range of biological targets. The integration of in silico docking studies with experimental validation provides a powerful strategy for accelerating the discovery and optimization of new drug candidates. Further research focusing on the structure-activity relationships and pharmacokinetic properties of these promising compounds is warranted to translate these computational insights into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Antimicrobial Activities of 4H-Chromene Based Indole-Pyrimidine Hybrids: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 2H-Chromene Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of heterocyclic compounds like 2H-chromene is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two robust analytical methods for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. Below is a summary of quantitative data for these methods to provide a benchmark for performance.
Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC and GC methods in the context of 2H-chromene purity assessment. These values are representative of what can be achieved with properly validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Purity Determination | Typically >99% for the main component | Typically >99% for the main component |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL |
| Precision (RSD) | < 1.5% (Repeatability) | < 2.0% (Repeatability) |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For 2H-chromene, a reverse-phase method is highly suitable.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2H-chromene sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
3. Purity Calculation: The purity is determined using the area normalization method, where the peak area of 2H-chromene is expressed as a percentage of the total area of all observed peaks.[1]
Gas Chromatography (GC) Method
GC is ideal for the analysis of volatile and thermally stable compounds. Given that 2H-chromene has a reasonable vapor pressure, GC is a highly applicable method for its purity assessment.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2H-chromene sample.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolylsiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 1:50 split ratio).
-
Injection Volume: 1 µL.
3. Purity Calculation: Similar to HPLC, the purity is determined by the area percent method, where the peak area of 2H-chromene is compared to the total area of all peaks in the chromatogram.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose. Analytical method validation is the process of demonstrating that analytical procedures are suitable for their intended use.[2]
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
The validation of an analytical method involves the assessment of several interconnected parameters to ensure the reliability of the results.
Caption: Interrelationship of analytical method validation parameters.
References
Unveiling the Anti-Inflammatory Promise of Hydroxychromenes: A Comparative Guide
For Immediate Release
Dateline: SHANGHAI – In the ongoing quest for novel anti-inflammatory therapeutics, hydroxychromenes have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the anti-inflammatory potential of various hydroxychromene derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of hydroxychromenes is often evaluated by their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | - | - | - | [1] |
| Substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones | Exhibited inhibitory activity | - | - | [2] |
| Coumarin | 1120 | - | - | [3] |
| Esculetin | - | - | - | [3] |
Note: A higher selectivity index indicates greater selectivity for COX-2. Data for direct IC50 values of many hydroxychromene derivatives on COX enzymes is still emerging.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of hydroxychromenes to inhibit NO production is a key indicator of their anti-inflammatory potential.
| Compound | Cell Line | Stimulus | NO Production Inhibition | IC50 (µM) | Reference |
| Brodifacoum | BV-2 microglia | LPS | Favorable inhibition | - | [3] |
| Difethialone | BV-2 microglia | LPS | No significant inhibition | - | [3] |
| 4'-hydroxychalcone | - | - | Inhibits iNOS-catalyzed NO production | 7.1-9.6 | [4] |
| Cox-2-IN-32 | RAW264.7 macrophages | LPS | - | 11.2 | [5] |
| 3(Substituted) Chromen-2-one Derivatives | - | - | 58.12% - 88.73% inhibition | - | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable and soluble metabolite of NO, in cell culture supernatants.
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test hydroxychromene compound for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A vehicle-treated group and an LPS-only treated group should be included as controls.
Nitrite Quantification:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.
In Vitro Anti-Inflammatory Assay by Protein Denaturation Method
This method assesses the ability of a compound to inhibit the denaturation of protein, a common consequence of inflammation.
Procedure:
-
Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test hydroxychromene compound.
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Signaling Pathways and Mechanism of Action
Hydroxychromenes exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory mediators. Some hydroxychromenes have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[6]
Caption: NF-κB signaling pathway and points of inhibition by hydroxychromenes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, leading to the expression of inflammatory genes. Evidence suggests that certain hydroxy-substituted compounds can suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[7]
Caption: MAPK signaling pathway and the inhibitory effect of hydroxychromenes.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of hydroxychromene derivatives in vitro.
Caption: General workflow for in vitro anti-inflammatory assessment.
Conclusion
Hydroxychromenes represent a promising scaffold for the development of novel anti-inflammatory agents. Their ability to inhibit key inflammatory mediators like COX-2 and iNOS, coupled with their modulatory effects on the NF-κB and MAPK signaling pathways, underscores their therapeutic potential. Further structure-activity relationship studies are warranted to optimize their potency and selectivity, paving the way for the development of new and effective treatments for inflammatory diseases.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2H-chromen-3-ylmethanol: A Guide for Laboratory Professionals
For immediate reference, the disposal of 2H-chromen-3-ylmethanol and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of in general laboratory trash or down the drain. Adherence to the following protocols is essential for ensuring personnel safety and environmental compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, a compound often utilized in drug development and scientific research. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is based on information for structurally similar chromene derivatives and general principles of laboratory chemical safety.
Hazard Assessment and Safety Precautions
Based on data from related chromene compounds, this compound should be handled as a substance with the following potential hazards:
-
Combustible Liquid: While a specific flashpoint is not available, related compounds are combustible.
-
Skin and Eye Irritant: Direct contact may cause skin and eye irritation.
-
Harmful to Aquatic Life: Assumed to be harmful to aquatic organisms.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile gloves are commonly used in laboratory settings. However, their resistance to aromatic alcohols can be limited. Double-gloving or using gloves with a higher level of chemical resistance is recommended, especially for prolonged handling.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for a closely related compound, which can be used as a conservative reference.
| Property | Value | Source |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life) | |
| GHS Precautionary Statements | P210, P264, P273, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P370+P378, P403, P501 |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling to ensure safety and regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Containers:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues, solvent washes (e.g., ethanol, isopropanol), and contaminated solutions, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solvents.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, weigh boats, and disposable labware, in a separate, clearly labeled hazardous waste container for solids.
-
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Decontamination
-
Decontaminate any surfaces or non-disposable equipment that has come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol) and absorbent materials.
-
Dispose of all cleaning materials as hazardous solid waste.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials. Keep containers tightly sealed when not in use.
Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway for Hazard Communication
The following diagram illustrates the flow of information and action required upon identifying a hazard associated with this compound.
Caption: Information flow for hazard communication and safety actions.
Navigating the Safe Handling of 2H-Chromen-3-ylmethanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical compounds is a foundational aspect of laboratory work. This guide provides essential, immediate safety and logistical information for managing 2H-chromen-3-ylmethanol. The following protocols for operations and disposal are designed to ensure personal safety, maintain experimental integrity, and adhere to regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Below is a summary of the required PPE, categorized by the type of protection.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Regularly inspect gloves for any signs of degradation or punctures. |
| Body Protection | A standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Experimental Protocol: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing risks during experimental procedures involving this compound.
1. Preparation and Precaution:
-
Work Area Designation: Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in good working order.
-
Donning PPE: Before handling the chemical, correctly put on all the required personal protective equipment as detailed in the table above.
2. Aliquoting and Transfer:
-
Controlled Environment: Perform all weighing and transfer operations inside a chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
-
Appropriate Tools: Use clean spatulas and weigh boats for handling the solid form of the compound.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.
3. Solution Preparation:
-
Ventilation: All solution preparations must be carried out within a chemical fume hood.
-
Controlled Addition: When dissolving, add the this compound to the solvent slowly and in small increments to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure, even if gloves were worn.
-
PPE Disposal: Properly dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and weigh boats, in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling and Storage:
-
Clear Labeling: All hazardous waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazard(s).
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
3. Final Disposal:
-
Authorized Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
